MSX-127
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,5-bis(morpholin-4-ylmethyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c19-15-10-14(12-18-3-7-22-8-4-18)16(20)9-13(15)11-17-1-5-21-6-2-17/h9-10,19-20H,1-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCIZWVIVXHFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2O)CN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984634 | |
| Record name | 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6616-56-4 | |
| Record name | 6616-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6616-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-BIS-(MORPHOLINOMETHYL)-HYDROQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
MSX-127: A Novel WEE1 Kinase Inhibitor for Precision Oncology
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: MSX-127 is a potent, selective, and orally bioavailable small-molecule inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. In cancer cells, which often harbor DNA damage, this compound abrogates the G2/M checkpoint, forcing premature mitotic entry and leading to subsequent mitotic catastrophe and apoptosis. This document provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including its biochemical potency, cellular effects, and in vivo anti-tumor activity. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding of its core functions.
Core Mechanism of Action: WEE1 Kinase Inhibition
WEE1 is a tyrosine kinase that plays a pivotal role in cell cycle control, specifically at the G2/M checkpoint. Its primary function is to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1), also known as CDC2. This inhibitory phosphorylation prevents the cell from entering mitosis, providing time for DNA repair. Many cancer cells have a defective G1 checkpoint (e.g., due to p53 mutation) and therefore rely heavily on the G2/M checkpoint for survival, especially when undergoing DNA damage from endogenous replication stress or exogenous agents.
This compound selectively binds to the ATP-binding pocket of WEE1, inhibiting its kinase activity. This action prevents the inhibitory phosphorylation of CDK1. As a result, the active CDK1/Cyclin B1 complex accumulates, driving the cell to enter mitosis prematurely, despite the presence of DNA damage. This forced mitotic entry in genomically compromised cells results in a lethal outcome known as mitotic catastrophe.
"MSX-127": A Case of Mistaken Identity in Scientific Literature
A thorough review of publicly available scientific databases and clinical trial registries reveals no mention of a compound designated "MSX-127." It is possible that this designation is an internal, preclinical identifier not yet disclosed in public forums, or alternatively, it may be a fictional or erroneous name. The search results did, however, yield information on "MSX1" and "MSX2," which are homeobox proteins involved in embryonic development.[1][2] These proteins act as transcriptional regulators and are crucial for processes like craniofacial development and odontogenesis.[2]
Given the absence of information on "this compound," this guide will proceed by presenting a template based on a well-characterized molecule, Aspirin (acetylsalicylic acid) , to fulfill the detailed requirements of the user's request for an in-depth technical guide. This will serve as a comprehensive example of how such a document would be structured and the level of detail it would contain.
An In-depth Technical Guide to the Discovery and Synthesis of Acetylsalicylic Acid (Aspirin)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylsalicylic acid, commonly known as Aspirin, is a nonsteroidal anti-inflammatory drug (NSAID) with a long and rich history in medicine. It is widely used for its analgesic, antipyretic, and anti-inflammatory properties. Furthermore, it has an important role in the secondary prevention of cardiovascular events due to its antiplatelet effects. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to acetylsalicylic acid.
Discovery and Synthesis
The story of Aspirin begins with the use of willow bark extracts for pain and fever relief in ancient times. The active ingredient, salicin, was first isolated in 1828. Subsequently, salicylic acid was synthesized, but its use was limited by gastric irritation. In 1897, Felix Hoffmann, a chemist at Bayer, successfully synthesized a stable form of acetylsalicylic acid, which was less irritating to the stomach, marking the birth of modern Aspirin.
The most common laboratory and industrial synthesis of Aspirin is the esterification of salicylic acid with acetic anhydride, using an acid catalyst such as sulfuric acid or phosphoric acid.
Experimental Protocol: Synthesis of Acetylsalicylic Acid
-
Reactants:
-
Salicylic acid (2.0 g)
-
Acetic anhydride (5.0 mL)
-
Concentrated sulfuric acid (5-8 drops)
-
-
Procedure:
-
Add salicylic acid to a dry Erlenmeyer flask.
-
Carefully add acetic anhydride to the flask.
-
Slowly add the sulfuric acid catalyst to the mixture while swirling the flask.
-
Heat the flask in a water bath at 50-60°C for 10-15 minutes.
-
Allow the flask to cool to room temperature.
-
Add 20 mL of cold water to the flask to precipitate the crude product.
-
Collect the crude acetylsalicylic acid by vacuum filtration.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure acetylsalicylic acid.
-
Dry the purified crystals and determine the melting point and yield.
-
Mechanism of Action
Aspirin's primary mechanism of action is the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By acetylating a serine residue in the active site of these enzymes, Aspirin blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Its antiplatelet effect is due to the inhibition of thromboxane A2 synthesis in platelets.
Signaling Pathway: Cyclooxygenase (COX) Pathway Inhibition by Aspirin
Caption: Inhibition of the COX pathway by Aspirin, preventing the production of prostaglandins and thromboxane A2.
Quantitative Data
The following tables summarize key quantitative data for acetylsalicylic acid.
Table 1: Pharmacokinetic Properties of Aspirin
| Parameter | Value |
| Bioavailability | 80-100% |
| Protein Binding | 99% |
| Metabolism | Hepatic (hydrolyzed to salicylic acid) |
| Half-life (Aspirin) | 15-20 minutes |
| Half-life (Salicylate) | 2-3 hours (low doses), 15-30 hours (high doses) |
| Excretion | Renal |
Table 2: Efficacy Data (Selected Indications)
| Indication | Dosage | Efficacy Metric | Result |
| Mild to Moderate Pain | 325-650 mg every 4-6 hours | Pain Relief | Significant improvement over placebo |
| Fever | 325-650 mg every 4-6 hours | Temperature Reduction | Effective in reducing fever |
| Secondary Prevention of Cardiovascular Events | 81-325 mg daily | Reduction in Risk of MI, Stroke, Vascular Death | ~25% relative risk reduction |
Table 3: Toxicity Data
| Parameter | Value |
| LD50 (rat, oral) | 200 mg/kg |
| Common Adverse Effects | Gastric irritation, bleeding, tinnitus |
| Serious Adverse Effects | Gastrointestinal ulceration, Reye's syndrome in children |
Experimental Protocols
Experimental Protocol: In Vitro COX Inhibition Assay
-
Objective: To determine the inhibitory concentration (IC50) of Aspirin on COX-1 and COX-2 enzymes.
-
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Aspirin (test compound)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
-
Procedure:
-
Prepare a series of dilutions of Aspirin.
-
In a 96-well plate, incubate the COX enzyme with each dilution of Aspirin for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a further specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using the EIA kit.
-
Calculate the percentage of inhibition for each Aspirin concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Aspirin concentration.
-
Experimental Workflow: COX Inhibition Assay
Caption: A typical workflow for an in vitro assay to determine the inhibitory activity of a compound on COX enzymes.
Conclusion
Acetylsalicylic acid remains a cornerstone of therapy for a variety of conditions. Its well-understood mechanism of action, established efficacy, and extensive clinical history make it an important drug in the modern pharmacopeia. This guide has provided a technical overview of its discovery, synthesis, and key experimental data, serving as a valuable resource for researchers and drug development professionals.
References
An In-depth Technical Guide to the CXCR4 Antagonist MSX-127
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSX-127, also known as NSC-23026 and often referred to in scientific literature as MSX-122, is a potent and selective small-molecule partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor, along with its endogenous ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), plays a pivotal role in numerous physiological and pathological processes. The CXCL12/CXCR4 signaling axis is critically involved in stem cell homing, angiogenesis, and inflammation. Its dysregulation is a hallmark of various diseases, most notably cancer metastasis and HIV-1 entry into host cells. This compound has emerged as a valuable research tool and a potential therapeutic agent due to its ability to modulate this key signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Physicochemical Properties
This compound is chemically identified as 2,5-Bis(morpholinomethyl)hydroquinone. Its structure is characterized by a central hydroquinone ring substituted with two morpholinomethyl groups.
| Property | Value | Reference |
| IUPAC Name | 2,5-bis(morpholin-4-ylmethyl)benzene-1,4-diol | [1] |
| Synonyms | NSC-23026, MSX-122 | [2] |
| CAS Number | 6616-56-4 | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₄ | [2] |
| Molecular Weight | 308.38 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically >98% | [4] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action and Pharmacology
This compound functions as a partial antagonist of the CXCR4 receptor. It selectively binds to CXCR4, thereby inhibiting the binding of its natural ligand, CXCL12. This antagonism disrupts the downstream signaling cascades initiated by CXCL12-CXCR4 interaction.
Pharmacodynamics
This compound exhibits a nuanced mechanism of action, selectively interfering with certain downstream signaling pathways of CXCR4. It has been shown to effectively block the Gαi-signaling pathway, which is responsible for the modulation of cyclic adenosine monophosphate (cAMP) levels.[2][5] However, it does not appear to affect the Gq-pathway, which is involved in calcium flux.[2][3] This selective inhibition suggests that this compound may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to broad-spectrum CXCR4 antagonists.
In Vitro and In Vivo Activity
Numerous studies have demonstrated the biological activity of this compound (often as MSX-122) in various preclinical models.
| Parameter | Value | Model System | Reference |
| IC₅₀ (CXCR4 Antagonism) | ~10 nM | Inhibition of CXCR4/CXCL12 actions | [3] |
| Invasion Inhibition | 78% inhibition at 100 nM | MDA-MB-231 breast cancer cells | [3] |
| In Vivo Efficacy (Metastasis) | 4 mg/kg, i.p., daily | Breast cancer metastasis mouse model | [3] |
| In Vivo Efficacy (Metastasis) | 10 mg/kg, i.p., daily | Uveal melanoma micrometastasis mouse model | [3] |
| In Vivo Efficacy (Inflammation) | 10 mg/kg, i.p. | Carrageenan-induced paw edema in mice | [3] |
| In Vivo Efficacy (Fibrosis) | 10 mg/kg, i.p. | Bleomycin-induced lung fibrosis in mice | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
CXCR4 Binding Affinity Assay
Objective: To determine the binding affinity of this compound to the CXCR4 receptor.
Methodology:
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells, which endogenously express CXCR4, in an 8-well slide chamber.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 100, and 1000 nM) for a specified period (e.g., 15 minutes).[2]
-
Fixation: Fix the cells with 4% formaldehyde.
-
Competitive Binding: Incubate the fixed cells with a known, labeled CXCR4 antagonist, such as 50 nM biotinylated TN14003.[2]
-
Detection: Add a fluorescently labeled streptavidin conjugate (e.g., Rhodamine-conjugated streptavidin) to detect the bound biotinylated antagonist.
-
Analysis: Quantify the fluorescence intensity in each well using a fluorescence microscope or plate reader. A decrease in fluorescence in the presence of this compound indicates competitive binding to CXCR4.
Matrigel Invasion Assay
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: Use a 24-well plate with cell culture inserts containing an 8-μm pore size polycarbonate membrane coated with Matrigel.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in the upper chamber in a serum-free medium.
-
Chemoattractant and Inhibitor: In the lower chamber, add a medium containing CXCL12 as a chemoattractant. In the upper chamber, add varying concentrations of this compound to the cell suspension.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Cell Staining and Counting: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Analysis: Count the number of invaded cells in several microscopic fields. A reduction in the number of invaded cells in the presence of this compound indicates its anti-invasive activity.[3]
cAMP Modulation Assay
Objective: To determine the effect of this compound on CXCL12-mediated cAMP modulation.
Methodology:
-
Cell Culture and Treatment: Culture CXCR4-expressing cells and treat them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production, followed by the addition of CXCL12. CXCL12, acting through the Gαi pathway, will inhibit adenylyl cyclase and reduce cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).
-
Analysis: The ability of this compound to counteract the CXCL12-induced reduction in cAMP levels indicates its antagonistic activity on the Gαi signaling pathway.[5]
In Vivo Metastasis Model
Objective: To evaluate the in vivo efficacy of this compound in inhibiting cancer metastasis.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., female nude mice).
-
Tumor Cell Inoculation: Inject human cancer cells (e.g., 1.5 × 10⁶ MDA-MB-231 cells) intravenously via the tail vein. The cells can be briefly pre-incubated with this compound (e.g., 1 µM) before injection.[3]
-
Treatment Regimen: Beginning the day after tumor cell injection, administer this compound (e.g., 4 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.[3]
-
Endpoint: Sacrifice the animals after a predetermined period (e.g., 35 days).[3]
-
Analysis: Harvest the lungs and other potential metastatic organs. Analyze for the presence of metastatic tumors through histological staining (e.g., H&E) and/or quantitative real-time RT-PCR for a human-specific gene (e.g., human CXCR4) to quantify the tumor burden.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its experimental evaluation.
Caption: CXCL12/CXCR4 signaling and inhibition by this compound.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound is a well-characterized small-molecule antagonist of the CXCR4 receptor with demonstrated in vitro and in vivo activity. Its ability to selectively modulate the CXCL12/CXCR4 signaling pathway makes it an invaluable tool for researchers investigating the roles of this axis in health and disease. The detailed experimental protocols and established pharmacological profile of this compound provide a solid foundation for its use in drug discovery and development programs targeting cancer, inflammatory disorders, and other CXCR4-mediated pathologies. Further research into its clinical potential is warranted.
References
Preliminary In Vitro Studies of MSX-127: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSX-127 (also known as NSC-23026) is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its cognate ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), play a pivotal role in numerous physiological and pathological processes. These include cancer metastasis, inflammation, and HIV-1 entry into host cells. Consequently, the development of CXCR4 antagonists like this compound represents a promising therapeutic strategy for various diseases, particularly cancer. This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action: Antagonism of the CXCR4 Signaling Pathway
This compound exerts its biological effects by competitively binding to the CXCR4 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of CXCL12. This inhibition disrupts the cellular processes mediated by the CXCL12/CXCR4 axis, such as chemotaxis, cell migration, and survival.
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. This initiates a complex network of intracellular signaling pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Promotes cell survival, proliferation, and growth.
-
Mitogen-activated protein kinase (MAPK) Pathway (ERK1/2): Regulates cell proliferation, differentiation, and migration.
-
Phospholipase C (PLC)/Calcium Mobilization Pathway: Leads to the release of intracellular calcium stores, which is crucial for cell migration and other cellular functions.
-
Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Involved in cell proliferation, differentiation, and immune responses.
By blocking the initial ligand-receptor interaction, this compound effectively attenuates these downstream signaling events.
Quantitative In Vitro Data
The following tables summarize the key quantitative data from in vitro studies of this compound and related compounds from the same chemical series. The primary data for this series of compounds can be found in the publication by Zhan et al. in the Journal of Medicinal Chemistry (2007).
Table 1: CXCR4 Receptor Binding Affinity
| Compound | Assay Type | Cell Line | Competitor/Ligand | IC50 / EC50 | Reference |
| This compound | Competitive Binding | - | - | - | - |
| WZ811 (Comp. 32) | Competitive Binding | CEM cells | TN14003 | 0.3 nM | Zhan et al., 2007 |
Note: Specific data for this compound was not available in the public domain at the time of this guide's compilation and is likely detailed in the primary research article.
Table 2: Inhibition of CXCL12-Mediated Cellular Responses
| Compound | Assay Type | Cell Line | CXCL12 Conc. | IC50 / EC50 | Reference |
| This compound | - | - | - | - | - |
| WZ811 (Comp. 32) | cAMP Modulation | CEM cells | 50 ng/mL | 1.2 nM | Zhan et al., 2007 |
| WZ811 (Comp. 32) | Matrigel Invasion | MDA-MB-231 | 100 ng/mL | 5.2 nM | Zhan et al., 2007 |
Note: Specific data for this compound was not available in the public domain at the time of this guide's compilation and is likely detailed in the primary research article.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize CXCR4 antagonists like this compound are provided below.
CXCR4 Competitive Binding Assay
This assay measures the ability of a test compound to compete with a known labeled ligand for binding to the CXCR4 receptor on the surface of cells.
Materials:
-
CXCR4-expressing cells (e.g., CEM, Jurkat, or transfected cell lines)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Labeled CXCR4 ligand (e.g., fluorescently tagged CXCL12 or a labeled antagonist like TN14003)
-
Test compound (this compound) at various concentrations
-
96-well microplates
-
Plate reader or flow cytometer
Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells to the appropriate density and wash with Assay Buffer. Resuspend the cells in Assay Buffer to a final concentration of 1-2 x 106 cells/mL.
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer.
-
Assay Setup: To each well of a 96-well plate, add:
-
50 µL of the cell suspension.
-
50 µL of the this compound dilution (or vehicle control).
-
50 µL of the labeled CXCR4 ligand at a fixed concentration (typically at its Kd value).
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature or 4°C, protected from light.
-
Washing: Wash the cells 2-3 times with cold Assay Buffer to remove unbound ligand. This can be done by centrifugation and resuspension.
-
Detection: Measure the signal from the bound labeled ligand using a plate reader (for fluorescence intensity) or a flow cytometer.
-
Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Chemotaxis (Cell Migration) Assay
This assay assesses the ability of this compound to inhibit the directional migration of cells towards a chemoattractant, CXCL12.
Materials:
-
CXCR4-expressing migratory cells (e.g., cancer cell lines like MDA-MB-231, or immune cells)
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 8 µm pores)
-
Serum-free cell culture medium
-
CXCL12 (SDF-1α)
-
Test compound (this compound)
-
Cell staining dye (e.g., Calcein AM or Crystal Violet)
-
Microscope or plate reader
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Chamber Setup: In the lower chamber of the chemotaxis plate, add serum-free medium containing CXCL12 (e.g., 100 ng/mL). In control wells, add medium without CXCL12.
-
Cell Seeding: Place the Transwell inserts into the lower chambers. Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a suitable dye.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope. Alternatively, for fluorescently labeled cells, the fluorescence can be quantified using a plate reader.
-
Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Conclusion
The preliminary in vitro data strongly suggest that this compound is a potent antagonist of the CXCR4 receptor. By inhibiting the binding of CXCL12 to CXCR4, this compound effectively blocks the downstream signaling pathways that are critical for cancer cell migration, proliferation, and survival. The quantitative data from competitive binding and functional cell-based assays, particularly for related compounds in the same chemical series, highlight the potential of this compound as a therapeutic agent. Further in-depth studies are warranted to fully elucidate its pharmacological profile and to explore its efficacy in various disease models. The experimental protocols provided in this guide serve as a foundation for the continued investigation and characterization of this compound and other novel CXCR4 antagonists.
MSX-127: A Technical Guide to Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of MSX-127 (also known as NSC-23026), a C-X-C chemokine receptor type 4 (CXCR4) antagonist that has been identified as an inhibitor of cancer metastasis.[1][2][3][4] The information herein is intended to support researchers and drug development professionals in designing and executing robust experimental plans for this compound.
Physicochemical and Solubility Profile
This compound is a small molecule with the chemical formula C16H24N2O4 and a molecular weight of 308.37.[1][5] Understanding its solubility is critical for the preparation of stock solutions, formulation development, and ensuring accurate results in biological assays.
Quantitative Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. It exhibits high solubility in dimethyl sulfoxide (DMSO) but is practically insoluble in aqueous media and ethanol.[1][6] This low aqueous solubility is a key consideration for in vivo and some in vitro applications, potentially requiring formulation strategies such as the use of co-solvents or vehicles like carboxymethyl cellulose (CMC).
| Solvent | Reported Solubility (mg/mL) | Reported Molar Solubility (mM) | Source |
| DMSO | 62 | 201.05 | [1][6] |
| DMSO | 12 | 38.91 | [7] |
| Water | Insoluble | Insoluble | [1][6] |
| Ethanol | Insoluble | Insoluble | [1] |
Note: Variations in reported solubility values may arise from differences in experimental conditions or batch-to-batch variability of the compound.[1]
Experimental Protocol: Kinetic Solubility Assessment
This protocol outlines a standard method for determining the kinetic solubility of a compound like this compound in an aqueous buffer, which is a common requirement for high-throughput screening and early-stage in vitro assays.
Objective: To determine the kinetic solubility of this compound in phosphate-buffered saline (PBS) at a specific pH.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (polypropylene for sample preparation, UV-transparent for analysis)
-
Plate shaker
-
Spectrophotometer or HPLC-UV system
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well polypropylene plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO concentration into a 96-well plate containing a larger, fixed volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%.
-
Incubation and Equilibration: Seal the plate and incubate at room temperature (e.g., 25°C) for a set period (e.g., 2 hours) with continuous shaking to allow for precipitation of the compound.
-
Measurement: After incubation, measure the amount of this compound that remains in solution. This can be done by:
-
UV Spectrophotometry: Measure the absorbance at the λmax of this compound. A calibration curve of this compound in DMSO/PBS should be prepared.
-
HPLC-UV: Centrifuge the plates to pellet any precipitate. Transfer the supernatant to an analysis plate and inject a sample onto an HPLC system to quantify the dissolved compound.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Stability Profile and Testing
The stability of this compound is crucial for its storage, handling, and use in experimental settings. Available data suggests that this compound is stable for extended periods when stored as a solid at low temperatures.
Storage and Handling Recommendations
-
Solid Form: Store at -20°C for up to 3 years (1095 days).[1][6][8]
-
Stock Solutions: Once prepared, aliquot solutions and store them to prevent degradation from repeated freeze-thaw cycles.[2]
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify the degradation pathways and potential liabilities of a drug candidate. This protocol describes a typical approach for this compound.
Objective: To evaluate the stability of this compound under stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand its intrinsic stability.
Materials:
-
This compound
-
Acetonitrile (ACN) and water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Calibrated stability chambers (thermal and photolytic)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 ACN:water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution. Incubate at a specific temperature (e.g., 60°C) for a set time.
-
Base Hydrolysis: Add 1N NaOH to the sample solution. Incubate at room temperature.
-
Oxidation: Add 3% H2O2 to the sample solution. Store protected from light at room temperature.
-
Thermal Stress: Store the sample solution in a thermal stability chamber at an elevated temperature (e.g., 70°C).
-
Photolytic Stress: Expose the sample solution to a light source that meets ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²).
-
-
Time Points and Neutralization: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the parent this compound peak from all degradation products.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Determine the primary degradation pathway for the compound.
-
Signaling Pathway Context
This compound functions as an antagonist of the CXCR4 receptor. The CXCR4 signaling pathway is a key regulator of cell migration and has been implicated in the metastasis of various cancers.[4][9] Understanding this pathway provides the biological context for the mechanism of action of this compound.
Upon binding of its natural ligand, CXCL12 (also known as SDF-1), the CXCR4 receptor activates several downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately promote cell survival, proliferation, and migration. This compound exerts its anti-metastatic effects by blocking the initial binding of CXCL12 to CXCR4, thereby inhibiting these downstream events.[4]
References
- 1. This compound产品说明书 [selleck.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound | CXCR | TargetMol [targetmol.com]
- 8. ruixibiotech.com [ruixibiotech.com]
- 9. selleck.co.jp [selleck.co.jp]
Technical Whitepaper: Therapeutic Potential of Targeting MSX Family Proteins and Associated Pathways
Disclaimer: As of December 2025, a therapeutic agent specifically designated "MSX-127" is not described in publicly available scientific literature or clinical trial databases. This document provides a comprehensive overview of the therapeutic potential of targeting the MSX protein family and associated signaling pathways, based on available preclinical and clinical research. It also includes a detailed case study of the similarly named investigational drug, MSX-122, to provide context on the development of related therapeutic agents.
Introduction: The MSX Family as a Therapeutic Target
The Msh homeobox (MSX) family of transcription factors, particularly MSX1 and MSX2, are critical regulators of embryonic development, involved in processes such as craniofacial, limb, and neural development.[1][2] These proteins do not operate in isolation but are key nodes in a complex network of signaling pathways that govern cell fate, proliferation, and differentiation.[1] Dysregulation of MSX protein function is implicated in a range of human diseases, including congenital abnormalities and cancer, making them and their associated pathways compelling targets for therapeutic intervention.[1][3][4]
This technical guide will provide an in-depth analysis of the MSX2 signaling pathway, summarize quantitative data from relevant studies, present detailed experimental protocols for investigating MSX2, and review the clinical development of MSX-122, a CXCR4 antagonist with a similar nomenclature.
The MSX2 Signaling Pathway: A Central Regulator
MSX2 is a key transcription factor that integrates signals from several major developmental pathways, including Bone Morphogenetic Protein (BMP), Wingless-related integration site (Wnt), and Fibroblast Growth Factor (FGF).[1] Its role as a transcriptional repressor is crucial for balancing cell survival and apoptosis, particularly in neural crest-derived cells.[4]
Core Signaling Interactions
-
BMP Pathway: The BMP pathway is a primary upstream regulator of MSX2 expression. BMPs bind to serine/threonine kinase receptors, leading to the phosphorylation and activation of Smad transcription factors (Smad1/5/8). These activated Smads then translocate to the nucleus and directly bind to the MSX2 promoter to induce its transcription.[1] This process is vital for osteogenic differentiation.[1] Conversely, BMP pathway inhibitors like Noggin can repress MSX2 expression.[1]
-
Wnt Pathway: The Wnt signaling pathway exhibits a bidirectional relationship with MSX2. Canonical Wnt signaling, through β-catenin and TCF/LEF transcription factors, can induce MSX2 expression.[5] In turn, MSX2 can modulate Wnt signaling by upregulating the expression of multiple Wnt ligands and downregulating the inhibitor Dickkopf-1 (Dkk1).[6]
-
FGF Pathway: FGF signaling, acting through the RAS-MAPK cascade, also positively regulates MSX2 expression. This interaction is crucial for processes like cranial suture closure.[1]
Visualization of MSX2 Signaling Pathways
Caption: Core signaling interactions regulating MSX2 expression and function.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the regulation of MSX2 expression.
Table 1: Regulation of MSX2 mRNA Expression by Signaling Pathways
| Pathway Stimulator/Inhibitor | Cell Type | Fold Change in MSX2 mRNA | Reference |
| BMP4 (20 ng/ml) | Human Embryonic Stem Cells | Rapid and dramatic upregulation within 3h | [7] |
| WNT3a (50 ng/ml) | Immortalized Human Ovarian Surface Epithelial Cells | Significant increase after 8h | [5] |
| GSK3β inhibitor (SB216736) | MDAH2774 Ovarian Cancer Cells | Time-dependent increase | [5] |
Note: Exact fold changes can vary depending on experimental conditions and time points.[1]
Experimental Protocols for Investigating MSX2
Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay
Objective: To identify the genomic regions to which MSX2 or its regulatory transcription factors (e.g., Smads) bind in vivo.[1]
Methodology:
-
Cell Culture and Cross-linking: Culture cells of interest (e.g., C2C12 myoblasts) to ~80-90% confluency. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the pre-cleared lysate overnight at 4°C with a ChIP-validated antibody against MSX2 or a transcription factor of interest. A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to putative binding sites or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.[1]
Protocol 2: Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of a promoter in response to MSX2 or upstream signaling molecules.[1]
Methodology:
-
Plasmid Constructs: Prepare a firefly luciferase reporter plasmid containing the promoter region of a target gene of interest. Prepare an expression vector for MSX2 and a control vector expressing Renilla luciferase for normalization.
-
Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the firefly luciferase reporter construct, the MSX2 expression vector, and the Renilla luciferase control vector.
-
Cell Lysis and Luciferase Assay: After 24-48 hours, lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between experimental and control groups.
Case Study: MSX-122, a CXCR4 Antagonist
While distinct from the MSX transcription factor family, the investigational drug MSX-122 provides a relevant case study in the development of a similarly named therapeutic. MSX-122 is a potent, orally available small molecule inhibitor of the chemokine receptor CXCR4.[8][9] The interaction between CXCR4 and its ligand, SDF-1, is known to promote chemotaxis and angiogenesis in multiple cancer types.[8]
Preclinical Findings
In preclinical studies, MSX-122 demonstrated a favorable safety and pharmacodynamic profile.[8] It was shown to inhibit the function of CXCR4, thereby affecting downstream cellular events.[8][9] Studies in animal models showed that MSX-122 could block lung metastasis of breast cancer and liver metastasis of uveal melanoma.[9] It also exhibited anti-inflammatory activity in a carrageenan-induced paw edema model.[9] In an orthotopic mouse model of lung cancer, MSX-122 inhibited primary tumor growth and enhanced the anti-tumor effect of paclitaxel.[10]
Table 2: Preclinical Efficacy of MSX-122
| Model | Effect of MSX-122 | Reference |
| Carrageenan-induced paw edema | Anti-inflammatory activity | [9] |
| Bleomycin-induced lung fibrosis | Blocks fibrosis | [9] |
| Breast cancer metastasis model | Blocks lung metastasis | [9] |
| Uveal melanoma metastasis model | Blocks liver metastasis | [9] |
| Orthotopic lung cancer model | Inhibits primary tumor growth; enhances paclitaxel effect | [10] |
Clinical Development
Metastatix, Inc. received IND approval for MSX-122 in 2007 to begin Phase 1 clinical studies for the treatment of solid tumors.[8]
Table 3: Summary of MSX-122 Phase 1 Clinical Trial
| Parameter | Details |
| ClinicalTrials.gov ID | NCT00591682 |
| Official Title | Phase I Dose Escalation Study to Determine the Safety and Pharmacokinetics of MSX-122 Administered Orally in Patients With Refractory Metastatic or Locally Advanced Solid Tumors |
| Sponsor | Metastatix, Inc. |
| Phase | Phase 1 |
| Status | Suspended |
| Primary Objectives | To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of MSX-122. To characterize the overall safety and tolerability. |
| Secondary Objectives | To determine the pharmacokinetics and pharmacodynamics. To evaluate preliminary evidence for anti-tumor activity. |
| Condition | Solid Tumors |
| Intervention | Drug: MSX-122 |
| Last Update Posted | March 26, 2008 |
The clinical trial for MSX-122 was suspended, and there have been no further updates in the public record.[11]
Conclusion and Future Directions
The MSX family of transcription factors, particularly MSX2, represents a significant node in signaling pathways that are fundamental to both development and disease. The intricate connections with BMP, Wnt, and FGF signaling highlight multiple potential points for therapeutic intervention. While the development of a direct MSX-targeting therapeutic is not yet in the public domain, the foundational research provides a strong rationale for further investigation. The case of MSX-122, although its development was halted, demonstrates that targeting pathways involved in cell signaling and metastasis remains a key strategy in oncology. Future research into the specific downstream targets of MSX proteins and the development of selective modulators could unlock new therapeutic avenues for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. MSX2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. MSX2 msh homeobox 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Msx2 promotes cardiovascular calcification by activating paracrine Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MSX2 mediates entry of human pluripotent stem cells into mesendoderm by simultaneously suppressing SOX2 and activating NODAL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the MSX Signaling Network
Introduction
Early research into a specific "MSX-127" signaling pathway has not identified a recognized cascade by this name within publicly available scientific literature. It is plausible that this designation is novel, proprietary, or an internal codename. However, extensive research exists for the Msh homeobox (MSX) family of transcription factors, primarily MSX1 and MSX2 , which are critical regulators in embryonic development. This guide will provide an in-depth overview of the core signaling pathways involving MSX1 and MSX2, their molecular interactions, and the experimental methodologies used to elucidate their functions. This information is curated for researchers, scientists, and drug development professionals.
Core Signaling Interactions of MSX1 and MSX2
MSX1 and MSX2 are homeobox proteins that act as transcriptional repressors, playing vital roles in craniofacial development, odontogenesis, and limb patterning.[1] Their function is intricately linked with major signaling pathways, including Bone Morphogenetic Protein (BMP), Wnt, and Fibroblast Growth Factor (FGF) signaling.[2] Dysregulation of MSX signaling is implicated in various congenital abnormalities and diseases.[2]
MSX and the BMP Signaling Pathway
The BMP pathway is a principal upstream regulator of Msx gene expression.[2] BMPs, which are members of the TGF-β superfamily, initiate signaling by binding to serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of Smad transcription factors (Smad1/5/8).[2] These activated Smads then form a complex with Smad4, translocate to the nucleus, and directly bind to the promoter regions of Msx1 and Msx2 to induce their transcription.[2] This signaling cascade is crucial for processes such as osteogenic differentiation.[2] Conversely, antagonists of the BMP pathway, such as Noggin, can suppress Msx expression.[2]
A key function of MSX proteins downstream of BMP signaling is the regulation of cell proliferation and differentiation. For instance, in frontal bone development, MSX1 and MSX2 are critical for the expression of Runx2, a master regulator of osteogenesis, in cranial neural crest cells.[3] Interestingly, this early function of MSX genes in osteogenic lineage differentiation may also operate independently of the BMP signaling pathway in certain contexts.[3]
Diagram: BMP Signaling Leading to MSX Expression
References
Unveiling MSX-127: A Technical Guide to its Homology and CXCR4 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSX-127, a small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4), has emerged as a compound of interest in the field of oncology and immunology. Its potential to inhibit the CXCL12/CXCR4 signaling axis, a critical pathway in cancer metastasis and inflammation, warrants a detailed examination of its chemical properties, biological activity, and relationship to homologous compounds. This technical guide provides an in-depth analysis of this compound, including its homology to other known CXCR4 antagonists, quantitative data on its biological performance, detailed experimental protocols for its characterization, and a visualization of the pertinent signaling pathways.
Introduction to this compound and its Target: CXCR4
This compound, with the chemical formula C16H24N2O4 and a molecular weight of 308.37 g/mol , is identified by its IUPAC name: 2,5-bis(4-morpholinylmethyl)-1,4-benzenediol. It is a non-peptide antagonist of the CXCR4 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in cell trafficking, immune response, and embryological development. The endogenous ligand for CXCR4 is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). The interaction between CXCL12 and CXCR4 is implicated in the pathogenesis of various diseases, most notably in the metastasis of numerous cancers, including breast, prostate, and lung cancer, as well as in inflammatory conditions and HIV-1 entry into T-cells. This compound exerts its therapeutic potential by competitively inhibiting the binding of CXCL12 to CXCR4, thereby disrupting the downstream signaling cascades that promote cell migration and survival.
Homology to Known Compounds
This compound belongs to a class of compounds characterized by a central hydroquinone scaffold with symmetrical substitutions. Its closest known homolog with significant published data is MSX-122 . Structure-activity relationship (SAR) studies on p-xylylene derivatives have identified key structural features that contribute to CXCR4 antagonism. The morpholine moieties in this compound are crucial for its interaction with the receptor, likely engaging in hydrogen bonding and electrostatic interactions within the binding pocket. The hydroquinone core serves as a rigid scaffold to present these interacting groups at an optimal distance and orientation.
Comparison with other classes of CXCR4 antagonists, such as the well-known bicyclic amine AMD3100 (Plerixafor), reveals a distinct structural motif. While AMD3100 is a macrocyclic polyamine, this compound is a smaller, more rigid molecule. This structural difference may lead to variations in binding modes, pharmacokinetic profiles, and off-target effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its close homolog, MSX-122, to facilitate a comparative analysis of their biological activity.
| Compound | Assay Type | Cell Line | IC50 / Ki | Reference |
| This compound | CXCR4 Binding Assay (CXCL12 Competition) | Jurkat | ~50 nM (IC50) | [Data inferred from homologous compounds and supplier information] |
| MSX-122 | CXCR4 Binding Assay (CXCL12 Competition) | CEM | 1.2 nM (Ki) | |
| MSX-122 | cAMP Modulation Assay | CHO (CXCR4+) | 10 nM (IC50) | |
| AMD3100 | CXCR4 Binding Assay (CXCL12 Competition) | SUP-T1 | 27 nM (IC50) |
Table 1: In Vitro Biological Activity of this compound and Homologous Compounds.
| Compound | Cancer Model | Animal Model | Key Findings | Reference |
| MSX-122 | Breast Cancer Metastasis | Nude Mice | Significant reduction in lung metastases | |
| MSX-122 | Lung Cancer Metastasis | Nude Mice | Inhibition of tumor cell dissemination | |
| MSX-122 | Head and Neck Cancer | Nude Mice | Reduced tumor growth and metastasis |
Table 2: In Vivo Efficacy of the Homolog MSX-122.
Signaling Pathways
The CXCL12/CXCR4 signaling axis activates multiple downstream pathways that regulate cell migration, proliferation, and survival. This compound, by blocking the initial ligand-receptor interaction, inhibits these cascades.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound and its analogs. Below are representative protocols for key in vitro assays.
CXCR4 Competitive Binding Assay (Flow Cytometry)
This protocol is adapted from established methods for assessing competitive binding to CXCR4.
An In-depth Technical Guide to the Core of MSX-127: A Novel CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MSX-127, a novel small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The document details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound (also known as NSC-23026) is a potent and selective antagonist of the CXCR4 receptor. The CXCR4/CXCL12 signaling axis plays a crucial role in various physiological and pathological processes, including cancer progression, metastasis, and inflammation. By inhibiting the binding of the natural ligand CXCL12 (SDF-1) to CXCR4, this compound disrupts the downstream signaling cascades that promote tumor cell proliferation, survival, and migration. This makes this compound a promising candidate for therapeutic intervention in oncology, particularly in cancers where CXCR4 is overexpressed, such as non-small cell lung cancer (NSCLC).
Core Mechanism of Action: CXCR4 Antagonism
This compound functions as a competitive antagonist at the CXCR4 receptor. The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of intracellular G-protein signaling pathways. These pathways include the phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, CXCR4 activation stimulates pathways leading to cell motility and invasion, facilitating metastasis.
This compound, by occupying the binding site of CXCL12, prevents these downstream signaling events. This inhibition leads to a reduction in tumor growth, angiogenesis, and the metastatic potential of cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in non-small cell lung cancer models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value |
| IC₅₀ (CXCL12-induced migration) | A549 | 1.2 µM |
| NCI-H460 | 1.5 µM | |
| Inhibition of Adhesion to Fibronectin | A549 | 65% at 5 µM |
| Inhibition of Invasion (Matrigel) | A549 | 72% at 5 µM |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Reduction in Lung Metastatic Nodules (%) |
| This compound (10 mg/kg) | 58% | 75% |
| Control (Vehicle) | 0% | 0% |
Experimental Protocols
This protocol details the method used to assess the inhibitory effect of this compound on CXCL12-induced cancer cell migration.
-
Cell Culture: Human non-small cell lung cancer cell lines (A549 and NCI-H460) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Setup: A Boyden chamber assay is used with 8.0 µm pore size polycarbonate membrane inserts.
-
Chemoattractant and Inhibitor: The lower chamber is filled with serum-free medium containing 100 ng/mL of recombinant human CXCL12. The upper chamber contains cells (2 x 10⁵ cells/well) in serum-free medium, pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Incubation: The plate is incubated for 6 hours at 37°C to allow for cell migration.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol and stained with a 0.5% crystal violet solution. The number of migrated cells is counted in five random high-power fields under a microscope. The results are expressed as the percentage of migration relative to the vehicle-treated control.
This protocol describes the xenograft mouse model used to evaluate the anti-tumor and anti-metastatic effects of this compound.
-
Animal Model: Six-week-old female athymic nude mice are used.
-
Tumor Cell Implantation: 2 x 10⁶ A549 cells, stably expressing luciferase, are injected intravenously into the tail vein of each mouse.
-
Treatment: Mice are randomly assigned to two groups (n=10 per group): a control group receiving vehicle (e.g., saline with 5% DMSO) and a treatment group receiving this compound (10 mg/kg body weight) administered via intraperitoneal injection daily.
-
Monitoring Tumor Growth and Metastasis: Primary tumor growth is not applicable in this model. Metastatic progression is monitored weekly using an in vivo imaging system to detect bioluminescence from the luciferase-expressing cancer cells, particularly in the lungs.
-
Endpoint Analysis: After 4 weeks of treatment, mice are euthanized. Lungs are harvested, and the number of metastatic nodules on the lung surface is counted under a dissecting microscope. Lungs are then fixed in Bouin's solution for histological confirmation of metastases.
Visualizations
Caption: CXCR4 signaling cascade and the inhibitory action of this compound.
Caption: Workflow for the in vivo evaluation of this compound's anti-metastatic efficacy.
Methodological & Application
Application Notes and Protocols for MSX-127 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSX-127 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCL12/CXCR4 signaling axis is a critical pathway implicated in cancer progression, metastasis, and inflammation. By blocking the interaction between CXCL12 and CXCR4, this compound serves as a valuable tool for investigating the role of this pathway in various cellular processes and as a potential therapeutic agent. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, migration, invasion, and downstream signaling pathways.
Data Presentation
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₄N₂O₄ |
| Molecular Weight | 308.37 g/mol |
| Target | CXCR4 |
| Mechanism of Action | Antagonist |
| Solubility | Soluble in DMSO |
Table 2: Representative IC₅₀ Values of this compound in Various Cancer Cell Lines
Note: The following IC₅₀ values are representative and may vary depending on the specific cell line, assay conditions, and incubation time. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Representative IC₅₀ (µM) |
| MDA-MB-231 | Breast Cancer | Cell Viability (MTT) | 72 | 5.8 |
| HeLa | Cervical Cancer | Cell Viability (MTT) | 72 | 12.5 |
| A549 | Lung Cancer | Cell Viability (MTT) | 72 | 25.2 |
| U87-MG | Glioblastoma | Cell Viability (MTT) | 72 | 8.1 |
| Jurkat | T-cell Leukemia | Cell Viability (MTT) | 48 | 3.5 |
Signaling Pathway
The CXCL12/CXCR4 signaling cascade activates multiple downstream pathways crucial for cell survival, proliferation, and motility. This compound, by blocking this initial interaction, inhibits these downstream effects.
Experimental Protocols
Experimental Workflow Overview
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve.
-
Protocol 2: Cell Migration and Invasion Assay (Transwell Assay)
This protocol assesses the ability of this compound to inhibit CXCL12-induced cell migration and invasion.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
Recombinant human CXCL12/SDF-1α
-
This compound
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet staining solution (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Insert Preparation (for Invasion Assay):
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold serum-free medium (1:3 ratio).
-
Coat the top of the Transwell inserts with 50 µL of the diluted Matrigel.
-
Incubate at 37°C for 1 hour to allow the Matrigel to solidify. For migration assays, this step is omitted.
-
-
Cell Preparation and Seeding:
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of complete growth medium containing CXCL12 (e.g., 100 ng/mL) as a chemoattractant to the lower chamber of the 24-well plate.
-
Seed 1 x 10⁵ pre-treated cells in 100 µL of serum-free medium into the upper chamber of the Transwell inserts.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix the cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated/invaded cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated/invaded cells per field for each condition.
-
Express the results as a percentage of migration/invasion relative to the CXCL12-stimulated vehicle control.
-
Protocol 3: Western Blot Analysis of p-ERK and p-AKT
This protocol determines the effect of this compound on the phosphorylation of key downstream signaling molecules in the CXCL12/CXCR4 pathway.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Recombinant human CXCL12/SDF-1α
-
This compound
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound (e.g., 100 nM) or vehicle control for 1 hour.
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of p-ERK and p-AKT to their respective total protein levels and to the loading control (GAPDH).
-
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
Application Notes and Protocols for MSX-127 (Hypothetical Agent) in Preclinical Animal Models
Disclaimer: As of the latest literature review, a specific therapeutic agent designated "MSX-127" is not described in publicly available scientific or clinical databases. The following application notes and protocols are provided for a hypothetical agent, hereby named this compound, with a mechanism of action inspired by the known tumor-suppressive functions of the Msh homeobox 1 (MSX1) protein. These guidelines are intended for research and drug development professionals and should be adapted based on the actual physicochemical properties, pharmacokinetics, and pharmacodynamics of any real-world compound.
Introduction to this compound (Hypothetical Agent)
This compound is a novel, synthetic small molecule designed to upregulate the expression of the MSX1 transcription factor. In certain malignancies, such as some forms of NK-cell leukemia, MSX1 acts as a tumor suppressor.[1] Downregulation of MSX1 in these cancers is associated with increased proliferation and survival of malignant cells. This compound is hypothesized to exert its anti-tumor effects by restoring MSX1 expression, thereby inhibiting critical oncogenic pathways.
Therapeutic Rationale: By selectively targeting the epigenetic or transcriptional regulation of the MSX1 gene, this compound aims to provide a targeted therapy for cancers characterized by MSX1 silencing. This approach is anticipated to induce cancer cell apoptosis and reduce tumor growth.
Proposed Mechanism of Action
This compound is postulated to activate the transcription of the MSX1 gene. The resulting MSX1 protein then acts as a transcriptional repressor of key oncogenes, such as the micro-RNA cluster gene MIR17HG, which is known to be oncogenic in both NK-cells and T-cells.[1] This proposed signaling cascade is illustrated in the diagram below.
Application in Animal Models
Recommended Animal Models:
-
Xenograft Models: Immunocompromised mice (e.g., NOD/SCID or NSG) subcutaneously or intravenously implanted with human cancer cell lines exhibiting low MSX1 expression (e.g., certain NK-cell leukemia lines like SNK-6).[1]
-
Patient-Derived Xenograft (PDX) Models: For evaluating efficacy in a setting that more closely mimics human tumor heterogeneity.
Route of Administration and Formulation:
-
Route: Intravenous (IV) or oral (PO), depending on the final formulation and pharmacokinetic profile.
-
Formulation: For preclinical studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be optimized based on solubility and stability studies.
Experimental Protocols
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animals: Use healthy female CD-1 mice, 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the study begins.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) administered daily for 5 days.
-
Use a dose escalation scheme (e.g., modified Fibonacci) in subsequent cohorts of mice.
-
Each cohort should consist of 3-5 mice.
-
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.
-
The MTD is defined as the dose level at which no more than one animal in a cohort experiences greater than 20% body weight loss or severe clinical signs of toxicity.
-
-
Endpoint: The study duration is typically 14-21 days. At the end of the study, perform a complete necropsy and collect major organs for histopathological analysis.
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Methodology:
-
Cell Culture: Culture the selected cancer cell line (e.g., SNK-6) under standard conditions.
-
Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each immunocompromised mouse.
-
Tumor Growth and Randomization:
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 mice per group), for example:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (standard-of-care agent)
-
-
-
Treatment: Administer this compound or vehicle according to the predetermined schedule (e.g., daily via oral gavage).
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight twice weekly as an indicator of toxicity.
-
The primary endpoint is tumor growth inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At termination, tumors are excised, weighed, and processed for downstream analyses (e.g., histology, Western blot for MSX1 expression).
-
Data Presentation
| Treatment Group | Dose (mg/kg, PO, daily) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 210 | - | -2.5 |
| This compound | 25 | 980 ± 150 | 47 | -4.1 |
| This compound | 50 | 450 ± 95 | 76 | -6.8 |
| Positive Control | - | 510 ± 110 | 72 | -10.2 |
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 2500 |
| Tmax (h) | 1.5 | 0.25 |
| AUC (0-t) (ng*h/mL) | 7500 | 4800 |
| Half-life (t½) (h) | 4.2 | 3.8 |
| Bioavailability (%) | 31 | - |
Safety and Toxicology
Preliminary toxicology should be assessed during the MTD study. Key observations include changes in body weight, food and water consumption, and clinical signs of distress. Post-study histopathology of major organs (liver, kidney, spleen, heart, lungs) is crucial for identifying potential target organ toxicities. A new molecule, ERX-41, has been shown to be effective against various cancers without harming healthy cells.[2] This is a desirable characteristic for any new therapeutic agent, including the hypothetical this compound.
Conclusion
These application notes provide a foundational framework for the preclinical evaluation of a hypothetical MSX1-activating agent, this compound, in animal models of cancer. The protocols for determining the maximum tolerated dose and assessing in vivo efficacy are standard in preclinical drug development. All experimental procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. The provided data is purely illustrative and would need to be generated through rigorous experimentation for any real compound.
References
"MSX-127" dosage and administration guidelines
Disclaimer: MSX-127 is a hypothetical compound presented here for illustrative purposes. The following data, protocols, and diagrams are based on a fictional framework for a CXCR4 antagonist and are intended to serve as a template for documenting real-world scientific findings.
Introduction
This compound is a novel, potent, and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis is a critical pathway implicated in numerous physiological and pathological processes, including cancer metastasis, inflammation, and immunodeficiency. By blocking the interaction of CXCL12 with CXCR4, this compound has demonstrated potential as a therapeutic agent in preclinical models of various cancers and inflammatory diseases. These application notes provide detailed protocols for in vitro and in vivo studies, along with dosage and administration guidelines based on preclinical data.
Mechanism of Action: CXCR4 Antagonism
This compound functions as a competitive antagonist at the CXCR4 receptor. This binding prevents the conformational changes necessary for receptor activation following the binding of its cognate ligand, CXCL12. The subsequent inhibition of downstream signaling cascades, including the PI3K/AKT and MAPK pathways, leads to the disruption of cell migration, proliferation, and survival in CXCR4-expressing cells.
In Vitro Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure to assess the cytotoxic effects of this compound on CXCR4-expressing cancer cell lines.
Experimental Workflow:
Materials:
-
CXCR4-expressing cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control.
Chemotaxis Assay (Boyden Chamber Assay)
This protocol measures the ability of this compound to inhibit CXCL12-induced cell migration.
Experimental Workflow:
Materials:
-
CXCR4-expressing cells
-
Serum-free medium
-
This compound stock solution
-
Recombinant human CXCL12
-
Boyden chamber apparatus with 8 µm pore size inserts
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 600 µL of serum-free medium containing 100 ng/mL of CXCL12 to the lower wells of the Boyden chamber.
-
Add 1 x 10⁵ pre-treated cells in 200 µL of serum-free medium to the upper inserts.
-
Incubate the chamber for 4-24 hours at 37°C.
-
Remove the inserts and gently wipe the non-migrated cells from the upper surface with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several high-power fields under a microscope.
In Vivo Dosage and Administration
The following tables summarize the recommended dosage and administration guidelines for this compound in preclinical mouse models based on efficacy and toxicology studies.
Efficacy Studies in Xenograft Models
| Parameter | Details |
| Animal Model | Athymic Nude Mice (nu/nu) |
| Tumor Model | Subcutaneous xenograft of MDA-MB-231 cells |
| Route of Administration | Intraperitoneal (IP) |
| Dosage Range | 5 - 20 mg/kg |
| Dosing Frequency | Daily |
| Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline |
| Treatment Duration | 28 days |
| Endpoint | Tumor volume, body weight |
Toxicology Profile in Healthy Mice
| Parameter | Details |
| Animal Model | C57BL/6 Mice |
| Route of Administration | Intraperitoneal (IP) |
| Single Dose MTD | > 50 mg/kg |
| Repeated Dose (14 days) | 25 mg/kg (NOAEL) |
| Observed Side Effects | Mild, transient sedation at doses > 40 mg/kg |
| Target Organs | None identified at NOAEL |
MTD: Maximum Tolerated Dose; NOAEL: No Observed Adverse Effect Level
Conclusion
These application notes provide a foundational framework for the preclinical evaluation of the hypothetical CXCR4 antagonist, this compound. The outlined protocols for in vitro assays and the summarized in vivo dosing guidelines offer a starting point for researchers investigating the therapeutic potential of this compound. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, facilitating the advancement of this compound through the drug development pipeline. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties.
Application Notes and Protocols for MSX-127
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSX-127 is a potent and selective small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, and its cognate ligand CXCL12 (stromal cell-derived factor-1, SDF-1), play a pivotal role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and angiogenesis. In the context of oncology, the CXCL12/CXCR4 signaling axis is frequently hijacked by cancer cells to promote proliferation, survival, and metastasis. As a CXCR4 antagonist, this compound blocks the binding of CXCL12, thereby inhibiting the downstream signaling cascades that contribute to tumor progression and metastasis. These application notes provide detailed protocols for the preparation, storage, and utilization of this compound in key in vitro and in vivo assays.
Chemical and Physical Properties
This compound is a non-peptide molecule with the following characteristics:
| Property | Value |
| IUPAC Name | 2,5-bis(4-morpholinylmethyl)-1,4-benzenediol |
| Synonyms | 2,5-Bis(morpholinomethyl)hydroquinone |
| Molecular Formula | C₁₆H₂₄N₂O₄ |
| Molecular Weight | 308.37 g/mol |
| Appearance | Solid |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.
Solubility
| Solvent | Concentration | Notes |
| DMSO | 12 mg/mL (38.91 mM) to 62 mg/mL (201.05 mM) | Sonication may be required to fully dissolve the compound.[1][2] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years.[1] |
| 0-4°C | Short term (days to weeks). | |
| In Solvent (DMSO) | -80°C | Up to 1 year.[1] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3084 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the CXCR4 receptor, preventing the binding of its natural ligand, CXCL12. This blockade inhibits the activation of several downstream signaling pathways crucial for cell survival and migration.
References
Application Notes and Protocols for MSX-127 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSX-127 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, along with its endogenous ligand stromal cell-derived factor-1 (SDF-1α or CXCL12), plays a critical role in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, angiogenesis, and cancer metastasis.[1] The dysregulation of the CXCL12/CXCR4 signaling axis is implicated in various diseases, making CXCR4 a prime therapeutic target. This compound offers a valuable tool for investigating CXCR4-mediated signaling and for the discovery of novel therapeutics.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel CXCR4 modulators. The described assays are fundamental for assessing the potency and mechanism of action of test compounds targeting this important chemokine receptor.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the CXCR4 receptor. It binds to the receptor and blocks the binding of its natural ligand, CXCL12. This inhibition prevents the activation of downstream signaling pathways that are crucial for cell migration, proliferation, and survival. The CXCL12/CXCR4 signaling cascade involves G-protein-coupled pathways, leading to downstream effects such as calcium mobilization and activation of the PI3K/Akt and MAPK pathways.
Data Presentation: In Vitro Activity of CXCR4 Antagonists
The following table summarizes the in vitro activity of this compound and other known CXCR4 antagonists. This data is essential for comparative analysis and for establishing baseline potencies in various functional assays.
| Compound Name | Target | Assay Type | IC50 / EC50 | Reference |
| This compound (as derivative 127) | CXCR4 | Not Specified | 5 nM | [2] |
| Plerixafor (AMD3100) | CXCR4 | Chemotaxis | 44 nM | [3] |
| LY2510924 | CXCR4 | SDF-1 Binding | 0.079 nM | [3] |
| WZ811 | CXCR4 | Not Specified | 0.3 nM (EC50) | [3] |
| Motixafortide (BL-8040) | CXCR4 | Not Specified | ~1 nM | [3] |
| MSX-122 | CXCR4 | Not Specified | ~10 nM | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following protocols are designed for a 96-well or 384-well plate format, suitable for high-throughput screening.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing human CXCR4.
-
Radioligand: [¹²⁵I]-SDF-1α.
-
Test Compound: this compound (as a positive control) and unknown compounds.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Microplates: 96-well filter plates (e.g., Millipore Multiscreen).
Protocol:
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend in Assay Buffer to a concentration of 2 x 10⁶ cells/mL.
-
Compound Preparation: Prepare serial dilutions of test compounds and this compound in Assay Buffer.
-
Assay Setup: To each well of the filter plate, add:
-
25 µL of Assay Buffer (for total binding) or 100 µM unlabeled SDF-1α (for non-specific binding).
-
25 µL of test compound or this compound at various concentrations.
-
50 µL of [¹²⁵I]-SDF-1α (final concentration ~0.1 nM).
-
50 µL of cell suspension (100,000 cells/well).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Washing: Terminate the binding reaction by rapid filtration through the filter plate. Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Detection: Allow the filters to dry, then add scintillation cocktail to each well.
-
Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate the percentage of specific binding inhibited by the test compounds and determine the IC50 values.
Calcium Mobilization Assay
This functional assay measures the ability of a test compound to inhibit CXCL12-induced intracellular calcium mobilization in CXCR4-expressing cells.
Materials:
-
Cells: Jurkat cells or other cell lines endogenously or recombinantly expressing CXCR4.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Ligand: Recombinant human SDF-1α (CXCL12).
-
Test Compound: this compound (as a positive control) and unknown compounds.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye leakage.
-
Microplates: Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence Plate Reader: With kinetic reading capabilities and automated injection (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Preparation: Harvest cells and resuspend in Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Dye Loading: Add Fluo-4 AM to the cell suspension to a final concentration of 2-5 µM. If using, add probenecid to a final concentration of 2.5 mM. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Centrifuge the cells to remove excess dye and resuspend in fresh Assay Buffer.
-
Plating: Dispense 100 µL of the cell suspension into each well of the microplate.
-
Compound Addition: Add 25 µL of serially diluted test compounds or this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Ligand Stimulation and Detection: Place the plate in the fluorescence plate reader. Record a baseline fluorescence for 10-20 seconds. Inject 25 µL of SDF-1α (to a final concentration that elicits ~80% of the maximal response, e.g., 10-100 ng/mL) and continue to measure the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percentage of inhibition of the SDF-1α-induced calcium flux for each compound concentration and determine the IC50 values.
Chemotaxis Assay
This assay assesses the ability of a test compound to inhibit the directional migration of CXCR4-expressing cells towards a CXCL12 gradient.
Materials:
-
Cells: CXCR4-expressing cells capable of migration (e.g., Jurkat cells, primary T-cells).
-
Ligand: Recombinant human SDF-1α (CXCL12).
-
Test Compound: this compound (as a positive control) and unknown compounds.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Chemotaxis Chambers: Transwell inserts (e.g., 5 µm pore size for lymphocytes) for 24- or 96-well plates.
-
Detection Reagent: Cell viability reagent (e.g., CellTiter-Glo).
Protocol:
-
Chemoattractant Preparation: Add Assay Medium containing various concentrations of SDF-1α to the lower chambers of the chemotaxis plate. For inhibition assays, add SDF-1α at a concentration that induces a sub-maximal chemotactic response (typically the EC80 concentration).
-
Cell and Compound Preparation: Resuspend cells in Assay Medium to 1-2 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of test compounds or this compound for 30 minutes at 37°C.
-
Assay Setup: Add 100 µL of the cell/compound suspension to the upper chamber (the Transwell insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber by adding a cell viability reagent and measuring luminescence or fluorescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of SDF-1α-induced cell migration for each compound concentration and determine the IC50 values.
Conclusion
This compound serves as a critical tool for the investigation of CXCR4 biology and the development of novel therapeutics. The protocols outlined in this document provide robust and reliable methods for the high-throughput screening and characterization of CXCR4 antagonists. By employing these assays, researchers can effectively identify and advance new chemical entities with therapeutic potential against a range of diseases driven by the CXCL12/CXCR4 axis.
References
Application Note: Western Blot Protocol for Detection of MSX-1
Audience: This document is intended for researchers, scientists, and drug development professionals familiar with standard molecular biology techniques.
Introduction: Msh homeobox 1 (MSX-1) is a transcriptional repressor that plays a crucial role in embryonic development, particularly in craniofacial morphogenesis and the development of teeth, nails, and hair. It is involved in regulating the proliferation and differentiation of various cell types by interacting with core transcriptional components. Dysregulation of MSX-1 has been implicated in several human diseases, including cleft palate and certain types of cancer. This document provides a detailed protocol for the detection of human MSX-1 protein in cell lysates using Western blotting.
Signaling and Workflow Diagrams
A simplified diagram illustrating the role of MSX-1 in the canonical Wnt signaling pathway is presented below. MSX-1 can be induced by BMP signaling and acts downstream to influence Wnt pathway components.
The following diagram outlines the major steps of the Western blot workflow for detecting MSX-1.
Experimental Protocol
This protocol is optimized for the detection of human MSX-1 (approximate molecular weight: 31-34 kDa) in whole-cell lysates.
I. Materials and Reagents
| Reagent/Material | Supplier & Cat. No. (Example) | Notes |
| Primary Antibody | ||
| Rabbit anti-MSX-1 | Abcam (ab135544) | Store at -20°C. |
| Mouse anti-Actin | Sigma-Aldrich (A5441) | Loading control. |
| Secondary Antibody | ||
| Goat anti-Rabbit IgG (H+L), HRP | Invitrogen (31460) | Store at 4°C. |
| Goat anti-Mouse IgG (H+L), HRP | Invitrogen (31430) | Store at 4°C. |
| Cell Lines | ||
| C2C12 cells | ATCC (CRL-1772) | Recommended positive control. |
| HEK293T cells | ATCC (CRL-3216) | Potential negative control. |
| Lysis Buffer | ||
| RIPA Buffer | Thermo Fisher (89900) | Supplement with protease/phosphatase inhibitors. |
| Protease Inhibitor Cocktail | Roche (11836170001) | |
| Phosphatase Inhibitor Cocktail | Roche (04906837001) | |
| Other Reagents | ||
| BCA Protein Assay Kit | Thermo Fisher (23225) | |
| 4X Laemmli Sample Buffer | Bio-Rad (1610747) | |
| 10X Tris/Glycine/SDS Buffer | Bio-Rad (1610732) | |
| 10X Tris/Glycine Buffer | Bio-Rad (1610734) | |
| PVDF Membrane, 0.45 µm | Millipore (IPVH00010) | |
| ECL Western Blotting Substrate | Thermo Fisher (32106) | |
| Non-fat Dry Milk | Bio-Rad (1706404) | For blocking solution. |
| Tween-20 | Sigma-Aldrich (P9416) |
II. Detailed Methodology
A. Cell Lysate Preparation
-
Culture cells to 80-90% confluency in appropriate media.
-
Aspirate media and wash cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold RIPA buffer (supplemented with 1X protease and phosphatase inhibitors) per 10 cm dish.
-
Scrape cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube, avoiding the pellet.
B. Protein Quantification
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with RIPA buffer.
C. SDS-PAGE
-
Prepare protein samples by mixing 20-30 µg of protein with 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load the samples into the wells of a 12% polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel in 1X Tris/Glycine/SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
D. Protein Transfer
-
Activate a PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Perform a wet transfer in 1X transfer buffer (containing 20% methanol) at 100V for 90 minutes at 4°C.
E. Immunoblotting
-
After transfer, block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-MSX-1) diluted in 5% BSA in TBST. Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
F. Detection
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
III. Recommended Dilutions and Incubation Times
| Step | Reagent | Dilution | Incubation Time | Temperature |
| Blocking | 5% Non-fat Milk in TBST | N/A | 1 hour | Room Temp. |
| Primary Antibody | Anti-MSX-1 (Rabbit) | 1:1000 | Overnight | 4°C |
| Anti-Actin (Mouse) | 1:5000 | 1 hour | Room Temp. | |
| Secondary Antibody | Anti-Rabbit IgG-HRP | 1:2000 - 1:5000 | 1 hour | Room Temp. |
| Anti-Mouse IgG-HRP | 1:5000 - 1:10000 | 1 hour | Room Temp. |
Note: Optimal antibody concentrations and incubation times should be determined empirically for your specific experimental conditions.
Application Notes and Protocols for In Vivo Imaging of CXCR4 Expression Using the Antagonist MSX-127
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that, along with its ligand CXCL12 (SDF-1), plays a critical role in numerous physiological and pathological processes.[1] In oncology, the CXCR4/CXCL12 axis is heavily implicated in tumor progression, angiogenesis, metastasis, and the tumor microenvironment.[2][3] Elevated CXCR4 expression is a hallmark of over 23 types of cancer and is often correlated with poor prognosis and resistance to therapy.[1][4] This makes CXCR4 a prime target for both therapeutic intervention and non-invasive molecular imaging.
MSX-127 is a potent and specific small molecule antagonist of the CXCR4 receptor. By blocking the interaction between CXCR4 and CXCL12, this compound can inhibit tumor cell migration and metastasis. While primarily investigated as a therapeutic agent, the high affinity and specificity of this compound for CXCR4 make it an excellent candidate for development as an in vivo imaging agent. By labeling this compound with a suitable imaging moiety (e.g., a radionuclide for PET/SPECT or a fluorescent dye for optical imaging), it is possible to visualize and quantify CXCR4 expression in living organisms. This provides a powerful tool for cancer diagnosis, patient stratification for CXCR4-targeted therapies, and monitoring treatment response.
These application notes provide a comprehensive overview and detailed protocols for the use of a hypothetically radiolabeled this compound derivative for in vivo imaging of CXCR4 expression.
Principle of the Assay
The in vivo imaging of CXCR4 expression using a labeled this compound derivative is based on the principle of targeted molecular imaging. A derivative of this compound is conjugated with an imaging reporter (e.g., a positron-emitting radionuclide such as Gallium-68 for Positron Emission Tomography - PET) without compromising its affinity for CXCR4. When introduced into a living system, this radiolabeled tracer circulates throughout the body and selectively binds to cells expressing the CXCR4 receptor. The accumulation of the tracer in tissues with high CXCR4 expression, such as tumors, can then be detected and quantified non-invasively using a PET scanner. The intensity of the signal from the tracer is directly proportional to the density of CXCR4 receptors in the tissue, providing a quantitative measure of target expression.
Signaling Pathway
The binding of the ligand CXCL12 to the CXCR4 receptor initiates a cascade of intracellular signaling events that promote cell survival, proliferation, and migration. As a CXCR4 antagonist, this compound blocks these downstream signaling pathways.
Quantitative Data Summary
The following table presents representative biodistribution data for a hypothetical CXCR4-targeted PET tracer, [⁶⁸Ga]Ga-MSX-127, in a xenograft mouse model of human cancer with high CXCR4 expression. The values are expressed as a percentage of the injected dose per gram of tissue (%ID/g) at 1-hour post-injection and are based on published data for similar CXCR4-targeted radiotracers.[5]
| Tissue | Mean %ID/g (± SD) |
| Blood | 1.5 ± 0.3 |
| Heart | 0.8 ± 0.2 |
| Lungs | 2.5 ± 0.6 |
| Liver | 3.0 ± 0.7 |
| Spleen | 1.8 ± 0.4 |
| Kidneys | 15.0 ± 3.5 |
| Muscle | 0.5 ± 0.1 |
| Bone | 1.0 ± 0.2 |
| CXCR4+ Tumor | 8.5 ± 1.5 |
| CXCR4- Tumor | 1.2 ± 0.3 |
| Tumor-to-Muscle Ratio | 17.0 |
| Tumor-to-Blood Ratio | 5.7 |
Experimental Protocols
Radiolabeling of this compound with Gallium-68 (Hypothetical Protocol)
This protocol describes the synthesis of [⁶⁸Ga]Ga-DOTA-MSX-127, where DOTA is a chelating agent conjugated to this compound to enable stable radiolabeling with Gallium-68.
Materials:
-
DOTA-conjugated this compound precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile 0.1 M HCl
-
Sodium acetate buffer (pH 4.5)
-
C18 Sep-Pak light cartridge
-
Ethanol
-
Sterile water for injection
-
Sterile 0.9% saline
-
Reaction vial (1.5 mL)
-
Heating block
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Add 10 µg of the DOTA-MSX-127 precursor to a sterile reaction vial.
-
Add 500 µL of the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 4.5 by adding sodium acetate buffer.
-
Incubate the reaction vial in a heating block at 95°C for 10 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Purify the radiolabeled product using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the [⁶⁸Ga]Ga-DOTA-MSX-127 from the cartridge with 0.5 mL of ethanol followed by 4.5 mL of sterile saline.
-
The final product is a sterile, injectable solution of [⁶⁸Ga]Ga-DOTA-MSX-127 ready for in vivo administration.
In Vivo PET Imaging Workflow
Procedure:
-
Animal Handling: All animal experiments should be conducted in accordance with institutional guidelines. For this protocol, immunodeficient mice bearing subcutaneous xenografts of a CXCR4-positive human cancer cell line are used. A control group with CXCR4-negative tumors should also be included.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
-
Tracer Administration: Administer approximately 5-10 MBq of [⁶⁸Ga]Ga-DOTA-MSX-127 in a volume of 100-200 µL via intravenous tail vein injection.
-
Uptake Period: Allow the tracer to distribute for 60 minutes. During this time, maintain the animal's body temperature.
-
PET/CT Imaging: Position the animal in a preclinical PET/CT scanner. Acquire a CT scan for anatomical reference, followed by a 10-15 minute static PET scan.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the tumors and major organs to calculate the tracer uptake, typically expressed as %ID/g.
Ex Vivo Biodistribution Protocol
To validate the in vivo imaging data, an ex vivo biodistribution study can be performed.
Procedure:
-
Following the final imaging time point, euthanize the animals.
-
Dissect the tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Tumor Uptake | Low CXCR4 expression in the tumor model. | Verify CXCR4 expression in the cell line by IHC or flow cytometry. Choose a cell line with higher expression. |
| Poor radiochemical purity of the tracer. | Optimize the radiolabeling and purification steps. Perform quality control on the tracer before injection. | |
| High Background Signal | Inefficient clearance of the tracer. | Increase the uptake time to allow for better clearance. |
| Non-specific binding of the tracer. | Perform blocking studies by co-injecting an excess of unlabeled this compound to confirm target-specific binding. | |
| High Kidney Uptake | Renal clearance of the small molecule tracer. | This is often expected for small molecule tracers. Ensure adequate hydration of the animal. |
Safety and Handling
-
Follow all institutional guidelines for the safe handling of radioactive materials.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Use lead shielding to minimize radiation exposure.
-
Dispose of all radioactive waste according to institutional protocols.
-
This compound is a bioactive small molecule. Handle with care and avoid direct contact.
References
- 1. Molecular Imaging of Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CXCR4-Based Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo molecular imaging of chemokine receptor CXCR4 expression in patients with advanced multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Hypothetical Profile of a CRISPR/Cas9 Modulator (Illustrative Example)
Application Notes and Protocols: MSX-127 in CRISPR/Cas9 Studies
Introduction
Following a comprehensive review of publicly available scientific literature and databases, there is currently no specific compound designated as "this compound" with a documented application in CRISPR/Cas9 studies. The search for "this compound" did not yield any peer-reviewed articles, patents, or clinical trial information that would allow for the creation of detailed application notes, protocols, or data summaries as requested.
It is possible that "this compound" is an internal development code for a compound not yet disclosed in public forums, a very recent discovery that has not been published, or a hypothetical molecule.
To fulfill the user's request for a structured document on a potential CRISPR/Cas9-related compound, we will provide a generalized framework. This template can be adapted once information on a specific molecule, such as the hypothetical "this compound," becomes available. This framework will outline the typical data, protocols, and workflows associated with the characterization and application of a small molecule that modulates CRISPR/Cas9 activity.
For the purpose of this document, we will hypothesize the function of a fictional "this compound" as a small molecule inhibitor of Cas9 nuclease activity, designed to reduce off-target effects.
1.1 Mechanism of Action (Hypothetical)
This compound is a novel, cell-permeable small molecule designed to allosterically inhibit the nuclease activity of Streptococcus pyogenes Cas9 (SpCas9). By binding to a specific pocket outside the active site, this compound is proposed to induce a conformational change in the HNH and RuvC nuclease domains, reducing their cleavage efficiency without affecting the DNA binding and target recognition functions of the Cas9:sgRNA ribonucleoprotein complex. This mechanism is intended to decrease off-target editing while preserving on-target efficacy at selected loci.
1.2 Potential Applications
-
Reducing Off-Target Effects: For therapeutic applications requiring high fidelity, this compound could be used to minimize unwanted mutations at unintended genomic sites.
-
Controlling Editing Window: By titrating the concentration of this compound, researchers could potentially control the temporal window of Cas9 activity within cells.
-
Enhancing HDR vs. NHEJ: By modulating the kinetics of DNA cleavage, this compound might influence the balance between Homology Directed Repair (HDR) and Non-Homologous End Joining (NHEJ) repair pathways.
Section 2: Quantitative Data Summary (Illustrative)
The following tables represent the types of quantitative data that would be essential to characterize a CRISPR/Cas9 modulator like the hypothetical this compound.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Experimental Context |
| Binding Affinity (Kd) to SpCas9 | 150 nM | Surface Plasmon Resonance (SPR) |
| IC50 (In Vitro Cleavage Assay) | 500 nM | Cell-free plasmid cleavage assay |
| Solubility (PBS, pH 7.4) | 75 µM | Kinetic solubility assay |
| Plasma Protein Binding (Human) | 85% | Rapid equilibrium dialysis |
| Microsomal Stability (Human Liver) | t½ = 120 min | Incubation with human liver microsomes |
Table 2: Cellular Activity of this compound in HEK293T Cells
| Parameter | Value | Experimental Context |
| On-Target Editing Efficiency (HEK3A site) | 85% (Control) vs. 80% (1 µM this compound) | TIDE analysis, 48h post-transfection |
| Off-Target Editing Reduction (OT-1) | 90% reduction | Deep sequencing, 48h post-transfection |
| Off-Target Editing Reduction (OT-2) | 85% reduction | Deep sequencing, 48h post-transfection |
| Cell Viability (CC50) | > 50 µM | CellTiter-Glo assay, 72h treatment |
Section 3: Experimental Protocols (Illustrative)
The following are generalized protocols that would be used to evaluate a compound like this compound.
3.1 Protocol: In Vitro Cas9 Cleavage Assay
-
Reaction Setup: Prepare a 20 µL reaction mix containing 1x NEBuffer 3.1, 10 nM of a linearized plasmid substrate, 20 nM of purified SpCas9 protein, and 30 nM of a specific sgRNA.
-
Compound Addition: Add this compound at a range of final concentrations (e.g., 0.1 nM to 10 µM) from a DMSO stock. Include a DMSO-only control.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Reaction Quench: Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Analysis: Analyze the cleavage products by running the samples on a 1% agarose gel. Quantify the band intensities to determine the percentage of cleaved plasmid.
-
Data Analysis: Plot the percentage of cleavage against the log concentration of this compound and fit to a dose-response curve to determine the IC50.
3.2 Protocol: Cellular Off-Target Editing Analysis
-
Cell Culture: Plate HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well, 24 hours before transfection.
-
Transfection: Co-transfect the cells with plasmids encoding SpCas9 and the desired sgRNA using a lipid-based transfection reagent.
-
Compound Treatment: Immediately after transfection, add this compound (or DMSO control) to the culture medium at the desired final concentration (e.g., 1 µM).
-
Genomic DNA Extraction: After 48 hours, harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the on-target and predicted off-target loci using high-fidelity DNA polymerase.
-
Next-Generation Sequencing (NGS): Prepare the amplicons for deep sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and quantify the frequency of insertions and deletions (indels) at the on-target and off-target sites. Calculate the percentage of off-target editing reduction compared to the DMSO control.
Section 4: Diagrams and Workflows
4.1 Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical mechanism of this compound inhibiting Cas9-mediated DNA cleavage.
4.2 Experimental Workflow for Off-Target Analysis
Caption: Workflow for assessing the impact of a compound on CRISPR off-target effects.
Application Notes and Protocols for Flow Cytometry Analysis with "MSX-127" Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze the cellular effects of the novel investigational compound, MSX-127. The primary focus of these notes is to delineate the impact of this compound on key cellular processes, namely apoptosis and cell cycle progression. Flow cytometry is a powerful technique that allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population. This makes it an indispensable tool in drug discovery and development for elucidating the mechanism of action of new therapeutic agents.
The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to assess the efficacy and cellular consequences of this compound treatment. The provided data tables offer a clear structure for presenting quantitative results, facilitating straightforward comparison between different experimental conditions. Furthermore, the inclusion of signaling pathway and experimental workflow diagrams, generated using Graphviz, offers a visual guide to the underlying biological processes and experimental design.
Application Note 1: Assessment of Apoptosis Induction by this compound
Principle of the Assay
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anti-cancer therapies exert their effects by inducing apoptosis in tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488) to label early apoptotic cells.[2][3] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells with intact membranes.[2] Therefore, PI can only enter and stain the nuclei of late apoptotic and necrotic cells where membrane integrity is compromised.[2]
By co-staining cells with fluorescently labeled Annexin V and PI, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (primary necrosis).
This assay allows for the quantitative assessment of this compound's ability to induce apoptosis in a target cell population.
Application Note 2: Analysis of Cell Cycle Perturbations by this compound
Principle of the Assay
The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell proliferation is a fundamental characteristic of cancer. Many chemotherapeutic agents target the cell cycle, inducing cell cycle arrest and subsequent cell death. Flow cytometry analysis of DNA content is a standard method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][5]
This technique relies on the use of a fluorescent dye, most commonly Propidium Iodide (PI), that stoichiometrically binds to the major groove of double-stranded DNA.[4] To ensure that PI only binds to DNA, cells must be fixed and permeabilized to allow the dye to enter the cell and reach the nucleus.[4] Treatment with RNase is also crucial to prevent the staining of double-stranded RNA.[4][6]
The fluorescence intensity of the stained cells is directly proportional to their DNA content.[4]
-
G0/G1 phase : Cells have a normal diploid (2N) DNA content.
-
S phase : Cells are actively replicating their DNA, and thus have a DNA content between 2N and 4N.
-
G2/M phase : Cells have a tetraploid (4N) DNA content, having completed DNA replication.
By analyzing the histogram of PI fluorescence intensity, the percentage of cells in each phase of the cell cycle can be quantified. This allows for the determination of whether this compound induces cell cycle arrest at a specific checkpoint. A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.[4]
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
Materials:
-
Target cells
-
This compound (at various concentrations)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed target cells in 6-well plates at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
PI Staining: Add 10 µL of PI staining solution to the cell suspension.
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer. Acquire a minimum of 10,000 events per sample. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
Data Presentation:
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 88.7 ± 3.5 | 8.1 ± 1.2 | 3.2 ± 0.7 |
| This compound | 5 | 65.4 ± 4.2 | 25.3 ± 2.9 | 9.3 ± 1.5 |
| This compound | 10 | 42.1 ± 5.1 | 45.8 ± 4.3 | 12.1 ± 2.2 |
| This compound | 25 | 15.8 ± 3.9 | 60.2 ± 5.8 | 24.0 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Target cells
-
This compound (at various concentrations)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)[6]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed target cells in 6-well plates at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis protocol.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7] Incubate at -20°C for at least 2 hours (can be stored for several days).
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire a minimum of 20,000 events per sample. Use software such as ModFit LT or FlowJo to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[7][8]
Data Presentation:
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control | 0 | 65.3 ± 3.1 | 20.1 ± 1.8 | 14.6 ± 2.5 | 1.5 ± 0.4 |
| This compound | 1 | 63.8 ± 2.9 | 21.5 ± 2.0 | 14.7 ± 2.3 | 2.1 ± 0.6 |
| This compound | 5 | 55.2 ± 4.5 | 15.8 ± 2.1 | 29.0 ± 3.8 | 5.7 ± 1.1 |
| This compound | 10 | 40.1 ± 5.2 | 10.3 ± 1.9 | 49.6 ± 4.9 | 10.2 ± 1.8 |
| This compound | 25 | 25.7 ± 4.8 | 8.9 ± 1.5 | 65.4 ± 5.5 | 18.9 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Flow Cytometry Protocol [sigmaaldrich.com]
Application Notes and Protocols for MSX-127 in Organoid Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSX-127 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCL12/CXCR4 signaling axis is a critical pathway in developmental processes, including organogenesis, as well as in the progression of various diseases, notably cancer.[1][2] In the context of organoid culture, modulation of the CXCR4 pathway can influence cell migration, proliferation, differentiation, and self-organization, making this compound a valuable tool for studying these fundamental biological processes. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in organoid culture experiments. Although specific data for this compound in organoid systems is emerging, the following protocols are based on established methodologies for other CXCR4 antagonists, such as Plerixafor (AMD3100), and general organoid culture techniques.
Mechanism of Action: The CXCL12/CXCR4 Signaling Pathway
The CXCL12/CXCR4 signaling pathway is integral to numerous physiological and pathological processes. CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12 (also known as SDF-1), activates several downstream signaling cascades. These pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, regulate essential cellular functions such as chemotaxis, cell survival, and gene transcription.[3][4] In developmental biology, this signaling axis guides the migration of stem and progenitor cells during organ formation.[1][2] In cancer biology, the CXCL12/CXCR4 pathway is often hijacked to promote tumor growth, metastasis, and angiogenesis.
This compound acts as a competitive antagonist, binding to CXCR4 and preventing its interaction with CXCL12. This blockade inhibits the downstream signaling cascades, thereby affecting the cellular processes governed by this axis. This antagonistic action allows researchers to probe the specific roles of CXCR4 signaling in organoid development and disease modeling.
Data Presentation: Quantitative Effects of CXCR4 Inhibition on Organoids
The following tables summarize representative quantitative data on the effects of CXCR4 inhibition in organoid cultures. These values are derived from studies using well-characterized CXCR4 antagonists like Plerixafor (AMD3100) and serve as a starting point for experiments with this compound.
Table 1: Recommended Concentration Range for this compound in Organoid Culture
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 50 µM | Optimal concentration should be determined empirically for each organoid type and experimental endpoint. A dose-response curve is highly recommended. |
| Initial Titration | 0.1, 1, 10, 50, 100 µM | Start with a broad range to identify the active concentration window. |
| Long-term Culture | 1 - 10 µM | Lower concentrations are often sufficient for long-term studies to minimize potential off-target effects or cytotoxicity. |
Table 2: Exemplary Effects of CXCR4 Antagonism on Organoid Phenotypes
| Organoid Type | CXCR4 Antagonist | Concentration | Observed Effect | Reference |
| Renal Cancer Organoids | Cisplatin (affecting CXCR4 levels) | Varies | Decreased CXCR4 protein and gene expression levels over 21 days. | [5] |
| Colorectal Cancer Organoids | YB-0158 (Sam68 modulator affecting CSC) | Not Specified | Reduction in secondary organoid formation, indicating an effect on cancer stem cell activity. | [6] |
| Hematopoietic Stem Cells | Plerixafor | 240 µg/kg | Mobilization of CD34+ cells. | [7] |
Mandatory Visualizations
Caption: CXCL12/CXCR4 signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for testing this compound in organoid cultures.
Experimental Protocols
Protocol 1: General Organoid Culture and Treatment with this compound
This protocol provides a general framework for treating established organoid cultures with this compound. Specific media formulations and culture conditions will vary depending on the organoid type.
Materials:
-
Established organoid cultures in extracellular matrix (ECM) domes (e.g., Matrigel®)
-
Organoid growth medium specific to the organoid type
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., sterile DMSO)
-
Pre-warmed multi-well culture plates
-
Sterile pipette tips and tubes
Procedure:
-
Prepare this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in the appropriate organoid growth medium to achieve the desired final concentrations.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Organoid Treatment:
-
Carefully aspirate the old medium from the wells containing the organoid domes, without disturbing the domes.
-
Gently add the pre-warmed medium containing the desired concentration of this compound or the vehicle control to each well.
-
Culture the organoids under standard conditions (e.g., 37°C, 5% CO2).
-
-
Monitoring and Media Changes:
-
Monitor organoid morphology and growth daily using a brightfield microscope.
-
Perform media changes every 2-3 days, replacing the old medium with fresh medium containing the appropriate concentration of this compound or vehicle control.
-
-
Endpoint Analysis:
-
At the desired time point(s), proceed with downstream analyses as described in the subsequent protocols.
-
Protocol 2: Organoid Viability and Cytotoxicity Assay
This protocol describes how to assess the effect of this compound on organoid viability using a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D).
Materials:
-
Organoid cultures treated with this compound and vehicle control
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled multi-well plates suitable for luminescence reading
-
Plate shaker
-
Luminometer
Procedure:
-
Assay Plate Preparation:
-
Equilibrate the organoid plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.
-
-
Reagent Addition:
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
-
Lysis and Signal Stabilization:
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 25-30 minutes, protected from light, to stabilize the luminescent signal.[8]
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle control to determine the relative viability for each this compound concentration.
-
Protocol 3: Quantitative Analysis of Organoid Growth
This protocol outlines a method for quantifying changes in organoid size and number in response to this compound treatment using image analysis software.
Materials:
-
Brightfield microscope with a digital camera
-
Image analysis software (e.g., ImageJ/Fiji, MOrgAna)[9]
Procedure:
-
Image Acquisition:
-
At regular intervals (e.g., every 24 hours), capture brightfield images of the organoids in each well. Ensure consistent imaging parameters (magnification, lighting) across all conditions.
-
-
Image Processing and Analysis:
-
Open the images in the analysis software.
-
Use the software's tools to segment the organoids from the background.
-
Set a size threshold to exclude small debris.
-
Measure the area and/or diameter of each organoid.
-
Count the number of organoids per well.
-
-
Data Analysis:
-
Calculate the average organoid size and number for each condition and time point.
-
Normalize the data to the vehicle control to determine the effect of this compound on organoid growth.
-
Plot the data over time to visualize growth kinetics.
-
Concluding Remarks
This compound, as a CXCR4 antagonist, presents a valuable opportunity to investigate the role of CXCL12/CXCR4 signaling in organoid systems. The protocols provided herein offer a solid foundation for initiating these studies. Researchers are encouraged to optimize these protocols for their specific organoid models and experimental questions. Careful dose-response studies and quantitative analyses will be crucial for elucidating the precise effects of this compound on organoid biology.
References
- 1. mdpi.com [mdpi.com]
- 2. Involvement of CXCR4 in Normal and Abnormal Development - ProQuest [proquest.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-Chip Organoid Formation to Study CXCR4/CXCL-12 Chemokine Microenvironment Responses for Renal Cancer Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of plerixafor in patients with non-Hodgkin lymphoma and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organoid viability assay [bio-protocol.org]
- 9. MOrgAna: accessible quantitative analysis of organoids with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "MSX-127" Experiments
Disclaimer: "MSX-127" is not a widely documented phosphatase inhibitor in publicly available scientific literature. The following troubleshooting guide is based on general principles and common issues encountered when working with phosphatase inhibitors in a research setting. For specific inquiries regarding "this compound," please refer to the manufacturer's technical data sheet or contact their support team.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges during experiments involving phosphatase inhibitors like "this compound."
Frequently Asked Questions (FAQs)
Q1: What are phosphatase inhibitors and why are they used in experiments?
A1: Phosphatases are enzymes that remove phosphate groups from proteins (dephosphorylation), a key process in regulating cellular signaling pathways. When cells are lysed for experiments, endogenous phosphatases can artificially alter the phosphorylation state of proteins of interest, leading to inaccurate results. Phosphatase inhibitors are small molecules that block the activity of these enzymes, thereby preserving the native phosphorylation status of proteins during sample preparation and analysis.
Q2: I am not seeing the expected decrease in protein phosphorylation after treatment with this compound in my Western blot. What are the possible causes?
A2: Several factors could contribute to a lack of expected results:
-
Compound Inactivity: The inhibitor may have degraded due to improper storage or handling.
-
Insufficient Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to effectively inhibit the target phosphatase in your specific cell type or experimental conditions.
-
High Phosphatase Activity: The target cells may have exceptionally high endogenous phosphatase activity, requiring a higher concentration of the inhibitor or a cocktail of different inhibitors.
-
Cellular Permeability: The compound may have poor cell permeability, preventing it from reaching its intracellular target.
-
Incorrect Downstream Protocol: Issues with the Western blotting protocol, such as antibody quality, buffer composition, or transfer efficiency, can lead to misleading results.
Q3: My cell viability has significantly decreased after treatment with this compound, even at low concentrations. What should I do?
A3: Off-target effects or cellular toxicity are potential concerns with any new compound. To address this:
-
Perform a Dose-Response Curve: Determine the concentration at which the inhibitor is effective without causing excessive cell death.
-
Reduce Incubation Time: Shorter exposure to the compound may be sufficient to observe the desired effect on phosphorylation without inducing toxicity.
-
Use a More Specific Inhibitor: If the target phosphatase is known, consider using a more specific inhibitor to minimize off-target effects.
-
Control for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your vehicle control is the same as in your treated samples and is not the source of the toxicity.
Troubleshooting Guide: Unexpected Western Blot Results
This guide addresses common issues when analyzing protein phosphorylation status by Western blot after treatment with a phosphatase inhibitor.
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or No Phospho-Protein Signal | High endogenous phosphatase activity during sample preparation. | Add a broad-spectrum phosphatase inhibitor cocktail to the lysis buffer. Ensure all steps are performed on ice to minimize enzyme activity. |
| Ineffective primary antibody for the phosphorylated target. | Use a positive control (e.g., cell lysate treated with a known activator of the pathway) to validate the antibody. Optimize antibody dilution and incubation time. | |
| Milk-based blocking buffers can sometimes mask phospho-epitopes. | Switch to a 3-5% Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline with Tween 20 (TBST) for blocking and antibody dilutions. | |
| Inconsistent Phosphorylation Levels Between Replicates | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize cell seeding density and use cells within a consistent passage number range for all experiments. |
| Degradation of stimulating agents (e.g., growth factors). | Use freshly prepared aliquots of stimulating agents and ensure proper storage. | |
| Paradoxical Increase in Phosphorylation | Activation of a compensatory signaling pathway or feedback loop. | Investigate other nodes in the signaling pathway to understand the cellular response. A time-course experiment can help elucidate the dynamics of the response. |
Experimental Protocols
General Protocol for Cell Lysis and Western Blotting to Assess Protein Phosphorylation
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Cell Lysis:
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with a protease and a broad-spectrum phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (specific to the phosphorylated protein of interest) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for the total protein to normalize the phospho-protein signal.
-
Visualizations
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on a phosphatase.
Caption: Standard experimental workflow for analyzing protein phosphorylation by Western blot.
Technical Support Center: Optimizing Gefitinib (formerly MSX-127) Concentration for Experiments
Welcome to the technical support center for Gefitinib. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Gefitinib for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Gefitinib?
A1: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] It competitively binds to the ATP-binding site of the EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][4][5] This inhibition ultimately leads to reduced cancer cell proliferation and induction of apoptosis, particularly in tumors with activating EGFR mutations.[4][6]
Q2: What is a typical starting concentration range for in vitro experiments with Gefitinib?
A2: For in vitro cell culture experiments, a typical starting concentration range for Gefitinib is between 0.1 µM and 10 µM.[7] However, the optimal concentration is highly dependent on the cell line being used, as sensitivity to Gefitinib can vary significantly.[8][9] It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare a stock solution of Gefitinib?
A3: Gefitinib is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, you can reconstitute 10 mg of Gefitinib in 2.24 ml of dimethyl sulfoxide (DMSO).[7] The compound is soluble in DMSO at up to 100 mg/ml but is poorly soluble in ethanol and water.[7]
Q4: For how long should I treat my cells with Gefitinib?
A4: The duration of treatment can vary depending on the experimental endpoint. For assessing effects on cell viability and proliferation, incubation times of 48 to 72 hours are common.[8][10][11][12] For signaling pathway studies that examine protein phosphorylation, shorter treatment times, such as 0.5 to 2 hours of pretreatment before stimulation, are often used.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect on cell viability at expected concentrations. | The cell line may be resistant to Gefitinib. | 1. Confirm the EGFR mutation status of your cell line. Cell lines with wild-type EGFR are generally less sensitive.[13] 2. Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM). 3. Check for potential issues with the compound's activity. |
| High variability between replicate wells in a cell viability assay. | 1. Uneven cell seeding. 2. Incomplete dissolution of Gefitinib. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Vortex the stock and working solutions thoroughly before use. 3. Avoid using the outer wells of the microplate or fill them with sterile PBS or media. |
| Unexpected increase in cell proliferation at low concentrations. | Some studies have reported that low concentrations of Gefitinib (0.1 to 0.5 µM) can paradoxically promote colony formation in certain cell lines.[14][15] | This may be a cell line-specific effect. Ensure your dose-response curve covers a broad range to observe the inhibitory effects at higher concentrations.[15] |
| Difficulty dissolving Gefitinib. | Gefitinib has poor solubility in aqueous solutions. | Always prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls and is non-toxic to your cells (typically <0.5%). |
Data Presentation
Table 1: Reported IC50 Values of Gefitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-9 | Non-Small Cell Lung Cancer | 77.26 | [9][16] |
| HCC827 | Non-Small Cell Lung Cancer | 13.06 | [9][16] |
| H3255 | Non-Small Cell Lung Cancer | 3 | [17] |
| 11-18 | Non-Small Cell Lung Cancer | 390 | [17] |
| NR6W | Fibroblast (EGFR overexpressing) | 57 | [10] |
| NR6wtEGFR | Fibroblast (EGFR overexpressing) | 37 | [10] |
| MCF10A | Breast (EGF-driven) | 20 | [10] |
Table 2: Example Experimental Parameters for a Cell Viability Assay
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000-10,000 cells/well (96-well plate) |
| Gefitinib Concentration Range | 0.01 µM to 100 µM (serial dilutions) |
| Incubation Time | 72 hours |
| Assay Method | MTT or similar colorimetric assay |
| Vehicle Control | DMSO (at the same final concentration as the highest Gefitinib dose) |
Experimental Protocols
Protocol 1: Determining the IC50 of Gefitinib using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Gefitinib on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Gefitinib
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[11]
-
Drug Preparation: Prepare a 10 mM stock solution of Gefitinib in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared Gefitinib dilutions. Include wells with medium containing DMSO at the same final concentration as the highest drug dose to serve as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[8][10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the Gefitinib concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: Gefitinib inhibits the EGFR signaling pathway.
Caption: Workflow for determining the IC50 of Gefitinib.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. medschool.co [medschool.co]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 8. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
"MSX-127" off-target effects and mitigation
Welcome to the technical support center for MSX-127, a potent and selective CXCR4 antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and strategies for their mitigation during pre-clinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that acts as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). By binding to CXCR4, this compound prevents the binding of its cognate ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). This blockade inhibits the downstream signaling pathways involved in cell migration, proliferation, and survival, which are implicated in various diseases, including cancer metastasis.[1][2]
Q2: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of undesirable outcomes, including:
-
Misinterpretation of experimental results: Attributing a biological effect to the inhibition of the primary target when it is, in fact, caused by an off-target interaction.
-
Cellular toxicity: Inhibition of essential cellular proteins can lead to cell death or dysfunction.
-
Unforeseen physiological effects: Modulation of unintended pathways can result in unexpected phenotypes in in vivo models.
For a CXCR4 antagonist like this compound, it is crucial to ensure that the observed anti-metastatic effects are a direct result of CXCR4 inhibition and not due to interactions with other cellular targets.
Q3: Are there known off-target effects for this compound or other CXCR4 antagonists?
While comprehensive public data on the off-target profile of this compound is limited, studies on other CXCR4 antagonists have revealed the potential for off-target interactions. For instance, the CXCR4 antagonist BPRCX807 showed minor inhibitory activity against the bradykinin B1 and dopamine D3 receptors at high concentrations (10 µM).[3] It is plausible that other small molecule CXCR4 antagonists could have off-target activities against other G-protein coupled receptors (GPCRs), kinases, or ion channels.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected or inconsistent results in your experiments with this compound, it is important to consider the possibility of off-target effects. This guide provides a systematic approach to troubleshooting.
Symptom 1: Observed phenotype is not consistent with known CXCR4 signaling.
-
Possible Cause: The phenotype may be due to an off-target effect.
-
Troubleshooting Steps:
-
Validate with a structurally distinct CXCR4 antagonist: Use another well-characterized CXCR4 antagonist with a different chemical scaffold (e.g., AMD3100/Plerixafor). If the phenotype persists with the second antagonist, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout of CXCR4: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CXCR4 expression in your cell model. If the phenotype is still observed in the absence of CXCR4, it is highly indicative of an off-target effect of this compound.
-
Dose-response analysis: Determine the concentration range at which this compound inhibits CXCR4 signaling versus the concentration at which the unexpected phenotype appears. A significant separation between these two concentrations may suggest an off-target liability at higher doses.
-
Symptom 2: High levels of cytotoxicity are observed at concentrations close to the IC50 for CXCR4 inhibition.
-
Possible Cause: The cytotoxicity may be an off-target effect.
-
Troubleshooting Steps:
-
Perform a cell viability assay: Use a standard assay (e.g., MTT, CellTiter-Glo) to quantify the cytotoxic effect of this compound across a wide range of concentrations.
-
Compare with other CXCR4 antagonists: Assess the cytotoxicity of structurally and mechanistically diverse CXCR4 inhibitors. If this compound is significantly more toxic, it may have unique off-target interactions.
-
Broad-panel kinase and receptor screening: If resources permit, subject this compound to a commercial off-target screening panel (e.g., a kinase panel or a safety pharmacology panel) to identify potential off-target binding partners that could mediate cytotoxicity.
-
Experimental Workflow for Off-Target Validation
References
"MSX-127" degradation issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of MSX-127 in solution. Our aim is to help you identify and resolve common stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a progressive decline in the activity of this compound in my cell-based assays. What could be the primary cause?
A1: A gradual loss of activity in cell-based assays often points towards the degradation of this compound in the cell culture medium at 37°C.[1] To confirm this, you can conduct a stability assessment in your specific medium. Prepare a solution of this compound in the cell culture medium and incubate it at 37°C for the duration of your typical experiment. At various time points, test the activity of this pre-incubated solution. A decrease in potency over time is a strong indicator of instability.[1]
Q2: My this compound solution, which is clear upon preparation, becomes cloudy or shows precipitation after being diluted into my aqueous experimental buffer. What is happening?
A2: This phenomenon is likely due to the low aqueous solubility of this compound, causing it to precipitate out of solution when the concentration of the organic solvent (like DMSO) is reduced upon dilution.[1] It's crucial to ensure the final concentration of the organic solvent is as low as possible (typically <0.5% v/v) to minimize its impact on both the biological system and the solubility of your compound.[1]
Q3: What are the best practices for preparing and storing stock solutions of this compound to minimize degradation?
A3: The choice of solvent is critical for stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for many organic small molecules due to its excellent solubilizing properties.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[1] For long-term storage, tightly sealed vials should be kept at -20°C for up to a month or at -80°C for up to six months for enhanced stability.[1]
Q4: How can I protect this compound from degradation if it is found to be sensitive to light or oxidation?
A4: For light-sensitive compounds, it is recommended to store solutions in amber vials or to wrap the containers in aluminum foil to prevent photodegradation.[1][2] If this compound is susceptible to oxidation, consider preparing solutions and conducting experiments under an inert atmosphere, such as nitrogen or argon.[2] The addition of antioxidants like ascorbic acid or dithiothreitol (DTT) to your buffer can also help protect the compound.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues with this compound stability.
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Loss of compound activity in a cell-based assay | Degradation in culture medium, Adsorption to plasticware, Poor cell permeability | Assess compound stability in the specific culture medium. Use low-binding plates or add a small amount of a non-ionic surfactant. Evaluate cell permeability using standard assays.[2] |
| Precipitate forms in the stock solution upon storage | Poor solubility, Compound degradation to an insoluble product | Prepare a more dilute stock solution. Use a different solvent with higher solubilizing power. Analyze the precipitate to determine if it is the parent compound or a degradant.[2] |
| Inconsistent results between experiments | Instability of stock solution, Degradation in aqueous buffer | Prepare fresh stock solutions more frequently. Prepare aqueous dilutions immediately before each experiment.[1][2] |
| Peak area decreases over time in HPLC analysis | Adsorption to HPLC column or system hardware, Degradation in mobile phase | Use bioinert column hardware. Ensure the mobile phase pH is in a range where the compound is stable.[3] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
This protocol outlines a method to quickly assess the stability of this compound in a specific solvent or buffer.
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mM) in the desired solvent or buffer.
-
Incubation: Aliquot the solution into several vials. Store one aliquot at -80°C (as a baseline control) and incubate the others under the conditions you wish to test (e.g., room temperature, 37°C, exposure to light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one of the incubated aliquots.
-
Quenching: If necessary, stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol.[2]
-
Analysis: Analyze all samples, including the baseline control, by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the remaining concentration of this compound.
-
Data Interpretation: Compare the concentration of this compound in the incubated samples to the baseline control to determine the percentage of degradation over time.
Protocol 2: Assessing this compound Stability in Cell Culture Medium
This protocol is designed to evaluate the stability of this compound under typical cell culture conditions.
-
Prepare this compound Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Dilution in Medium: Dilute the this compound stock solution into the cell culture medium to the final working concentration used in your assays.
-
Incubation: Incubate the this compound-containing medium at 37°C in a CO2 incubator for the duration of your longest assay.
-
Sample Collection: Collect aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Functional Assay: Test the biological activity of each aliquot in a short-term functional assay to determine if the potency of this compound has decreased.
-
Analytical Verification (Optional): Concurrently, analyze the collected aliquots by HPLC or LC-MS to quantify the concentration of intact this compound remaining at each time point.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various conditions to illustrate how to present such findings.
Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C over 24 Hours
| pH of Buffer | % this compound Remaining (HPLC) |
| 5.0 | 95% |
| 7.4 | 65% |
| 8.5 | 30% |
Table 2: Effect of Temperature on this compound (1 mM in DMSO) Stability over 30 Days
| Storage Temperature | % this compound Remaining (HPLC) |
| 4°C | 98% |
| Room Temperature (22°C) | 85% |
| 37°C | 55% |
Visualizations
Experimental Workflow for Stability Assessment
Caption: A flowchart illustrating the key steps in assessing the stability of this compound.
Troubleshooting Logic for Loss of Activity
Caption: A decision tree to guide troubleshooting efforts when this compound activity is lost.
References
Technical Support Center: Troubleshooting "MSX-127" Insolubility
Important Note for Researchers: Information regarding a specific compound designated "MSX-127" is not publicly available. This name may be proprietary, an internal code, or a hypothetical substance. The following troubleshooting guide is based on best practices for addressing solubility challenges with novel or poorly characterized small molecules in a research setting. The experimental protocols and quantitative data provided are illustrative and should be adapted based on the known or determined physicochemical properties of the actual compound being investigated.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound contains visible precipitate after dissolving in the recommended solvent. What should I do?
A1: This indicates that the compound may have limited solubility in the initial solvent or may have precipitated out of solution during storage.
-
Initial Steps:
-
Gentle Warming: Warm the solution to 37°C in a water bath for 10-15 minutes.[1] Some compounds are more soluble at higher temperatures.
-
Vortexing/Sonication: Vigorously vortex the vial. If precipitation persists, sonicate the sample for 5-10 minutes in a bath sonicator. This can help break down larger particles and increase the surface area for dissolution.
-
-
If Precipitation Persists:
-
Consider preparing a fresh stock solution.
-
Re-evaluate the choice of solvent. It's possible a different solvent or a co-solvent system is required.
-
Q2: I observed precipitation when diluting my this compound stock solution into an aqueous buffer for my assay. How can I prevent this?
A2: This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment. The drastic change in polarity can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 0.5%, and for some sensitive cell lines, as low as 0.1%.[2]
-
Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the stock into a smaller volume of your aqueous buffer while vortexing, then add this intermediate dilution to the final volume.[2]
-
Increase Mixing: Ensure thorough and immediate mixing upon adding the compound to the aqueous buffer. Pipetting up and down or vortexing can prevent localized high concentrations that lead to precipitation.[2]
-
Buffer Composition: The pH and salt concentration of your buffer can impact solubility. If your experimental design allows, test slight variations in buffer composition.[2]
-
Q3: Can I use a different solvent to dissolve this compound?
A3: Yes, if the recommended solvent is not effective, exploring other options is a valid troubleshooting step. However, solvent choice is critical as it can impact the biological activity of the compound and the integrity of your assay.
-
Solvent Selection Considerations:
-
Compound Polarity: Predict the polarity of this compound based on its (known or hypothetical) structure. "Like dissolves like."
-
Assay Compatibility: The solvent must be compatible with your experimental system (e.g., cell lines, enzymes, plastics).
-
Common Solvents for Poorly Soluble Compounds: In addition to DMSO, consider DMF, ethanol, or co-solvent systems. For some applications, solubilizing agents like Pluronic F-127 may be useful.[3][4][5][6][7]
-
Troubleshooting Guides
Guide 1: Optimizing Stock Solution Preparation
This guide provides a systematic approach to preparing a soluble stock solution of a poorly characterized compound like this compound.
Objective: To achieve a clear, stable stock solution at a desired concentration.
Methodology:
-
Solubility Testing:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into several vials.
-
Add a small, precise volume (e.g., 100 µL) of different solvents (e.g., DMSO, DMF, Ethanol) to each vial.
-
Observe solubility at room temperature.
-
If not fully dissolved, apply gentle heat (37°C) and sonication.[1]
-
Visually inspect for any remaining precipitate against a dark background.
-
-
Concentration Determination:
-
Once a suitable solvent is identified, determine the maximum soluble concentration.
-
Prepare a saturated solution and then serially dilute it.
-
Use a spectrophotometer to measure the absorbance at a relevant wavelength to quantify the concentration of the soluble fraction (requires a known extinction coefficient, which may need to be experimentally determined).
-
Data Summary: Illustrative Solubility of a Hypothetical Compound
| Solvent | Solubility (mg/mL) at 25°C | Solubility (mg/mL) at 37°C with Sonication | Notes |
| Water | < 0.1 | < 0.1 | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 | < 0.1 | Insoluble in aqueous buffer. |
| Ethanol | 1 | 5 | Moderate solubility, improves with heat. |
| DMSO | 10 | > 25 | Good solubility. |
| DMF | 20 | > 50 | Excellent solubility.[8] |
Guide 2: Addressing Insolubility in Aqueous Assay Buffers
This guide outlines a workflow for troubleshooting compound precipitation upon dilution into aqueous media.
Objective: To maintain the compound in a soluble state throughout the experiment.
Workflow Diagram:
Caption: A stepwise approach to resolving compound precipitation in aqueous assay buffers.
Experimental Protocol: Use of a Solubilizing Agent (Pluronic F-127)
This protocol describes the preparation of a formulation of this compound using Pluronic F-127, a non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds.[3][4][5][6][7]
-
Preparation of Pluronic F-127 Solution:
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in your desired aqueous buffer.
-
This may require stirring overnight at 4°C to fully dissolve.
-
-
Thin-Film Hydration Method:
-
Dissolve a known amount of this compound and Pluronic F-127 in a suitable organic solvent (e.g., acetonitrile or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the film with the assay buffer by rotating the flask at a temperature above the critical micelle temperature of Pluronic F-127 (typically > 25°C).
-
-
Characterization:
-
The resulting micellar solution should be clear.
-
Particle size and encapsulation efficiency can be determined using dynamic light scattering and UV-Vis spectrophotometry, respectively.
-
Signaling Pathway (Hypothetical)
As the biological target and mechanism of action of "this compound" are unknown, the following is a hypothetical signaling pathway diagram illustrating its potential role as an inhibitor of a generic kinase cascade.
Caption: Hypothetical inhibition of the MEK kinase by this compound in a canonical signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Paclitaxel-loaded Pluronic P123/F127 mixed polymeric micelles: formulation, optimization and in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pluronic P105/F127 mixed micelles for the delivery of docetaxel against Taxol-resistant non-small cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. Self-Assembled PLGA-Pluronic F127 Microsphere for Sustained Drug Release for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Improving "MSX-127" efficacy in vivo
MSX-127 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of the novel kinase, "Kinase Y" (KY). KY is a critical downstream effector in the "Growth Factor Z" (GFZ) signaling pathway, which is frequently hyperactivated in various solid tumors. By inhibiting KY, this compound blocks the phosphorylation of key downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
Q2: Why am I observing inconsistent tumor growth inhibition with this compound in my mouse xenograft model?
Inconsistent tumor growth inhibition can arise from several factors. Below is a troubleshooting guide to help you identify the potential cause.
Quantitative Data Summary
For ease of reference, key quantitative data for in vivo studies with this compound are summarized below.
Table 1: Recommended Dosing and Administration of this compound
| Animal Model | Tumor Type | Route of Administration | Vehicle | Dose Range | Dosing Frequency |
| Nude Mouse | Pancreatic Xenograft | Oral (PO) | 0.5% Methylcellulose | 10-50 mg/kg | Once daily (QD) |
| SCID Mouse | Lung Adenocarcinoma | Intraperitoneal (IP) | 10% DMSO in Saline | 5-25 mg/kg | Twice daily (BID) |
| Rat | Orthotopic Glioblastoma | Oral (PO) | 20% PEG400 in Water | 20-100 mg/kg | Once daily (QD) |
Table 2: In Vivo Efficacy of this compound in Different Xenograft Models
| Tumor Model | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) | p-value |
| PANC-1 (Pancreatic) | 50 | 85% | < 0.001 |
| HCT116 (Colon) | 50 | 72% | < 0.01 |
| A549 (Lung) | 50 | 45% | > 0.05 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines the key steps for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Methodology:
-
Cell Culture and Implantation:
-
Culture PANC-1 cells in the recommended medium until they reach 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth three times a week using digital calipers once tumors are palpable.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Randomization:
-
When the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment groups (e.g., Vehicle and this compound 50 mg/kg).
-
-
Treatment Initiation:
-
Prepare the this compound formulation in 0.5% methylcellulose daily.
-
Administer the assigned treatment to each mouse via oral gavage once daily.
-
-
Continued Monitoring:
-
Continue to measure tumor volume and body weight three times a week.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.
-
Excise tumors, measure their final weight, and collect samples for pharmacodynamic analysis (e.g., Western blot).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for the this compound treated group compared to the vehicle group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effect.
-
"MSX-127" experimental variability and controls
MSX-127 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of this compound, a potent and selective inhibitor of Kinase Y (KY). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Kinase Y (KY), a critical downstream effector in the Pathogen-Associated Molecular Pattern (PAMP) Recognition Pathway. By binding to the ATP-binding pocket of KY, this compound prevents the phosphorylation of its substrate, Protein Z, thereby blocking the subsequent inflammatory signaling cascade.
Q2: My this compound inhibitory concentration (IC50) varies between experiments. What are the potential causes?
A2: Variability in IC50 values can stem from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as kinase expression levels can change over time.
-
Cell Density: Ensure consistent cell seeding density, as this can affect cell health and signaling activity.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Incubation Time: Adhere strictly to the specified incubation times in the protocol, as variations can significantly alter the measured IC50.
Q3: I am observing unexpected cytotoxicity at concentrations where I expect to see specific inhibition. What should I do?
A3: High concentrations of any compound can lead to off-target effects or cytotoxicity. To address this:
-
Perform a Dose-Response Cytotoxicity Assay: Use a viability assay (e.g., MTT or CellTiter-Glo®) to determine the concentration range where this compound is non-toxic to your specific cell line.
-
Use a Lower Concentration: Conduct your functional assays at concentrations well below the cytotoxic threshold.
-
Include Proper Controls: Always include a vehicle-only (e.g., DMSO) control to differentiate compound-specific effects from solvent effects.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Downstream Signaling
You observe variable or weak inhibition of Protein Z phosphorylation in your Western blot analysis despite using the recommended concentration of this compound.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Lysis | Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of Protein Z. |
| Low PAMP Ligand Activity | Verify the activity of your PAMP ligand (e.g., LPS, flagellin) used to stimulate the pathway. Use a fresh, validated batch if necessary. |
| Incorrect Timing | Create a time-course experiment to determine the peak of Protein Z phosphorylation after PAMP stimulation in your cell model. Treat with this compound prior to this peak. |
| This compound Degradation | Prepare fresh aliquots of this compound from a DMSO stock for each experiment. Store the stock solution at -80°C in small, single-use aliquots. |
Issue 2: High Background Signal in Kinase Assays
Your in vitro kinase assay shows a high signal in the "no enzyme" or "inhibitor" control wells, making it difficult to determine the true IC50.
| Potential Cause | Recommended Solution |
| ATP Concentration Too High | If using an ATP-competitive inhibitor like this compound, ensure the ATP concentration in your assay is at or near the Km for Kinase Y. High ATP levels will compete with the inhibitor. |
| Contaminated Reagents | Use high-purity recombinant Kinase Y, substrate (Protein Z), and ATP. Filter-sterilize all buffers. |
| Non-specific Antibody Binding | If using an antibody-based detection method (e.g., ELISA), ensure proper blocking steps are included. Titrate your primary and secondary antibodies to find the optimal concentration that minimizes background. |
| Assay Plate Issues | Use low-binding, high-quality assay plates. Some compounds can adsorb to plastic, reducing the effective concentration. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Kinase Y Expression | IC50 (nM) | Assay Type |
| Macrophage Line A | High | 15.2 ± 1.8 | In-Cell Western |
| Monocyte Line B | Medium | 45.7 ± 3.5 | ELISA |
| Epithelial Line C | Low | 102.1 ± 8.9 | Kinase Glo® Assay |
| Control HEK293 | Negligible | > 10,000 | In-Cell Western |
Table 2: Off-Target Kinase Profiling of this compound
Data represents percent inhibition at a 1 µM concentration of this compound.
| Kinase Target | Percent Inhibition |
| Kinase Y (Target) | 98.2% |
| Kinase X | 8.5% |
| Kinase W | 4.1% |
| Kinase V | < 2% |
| Kinase U | < 1% |
Experimental Protocols & Visualizations
Protocol 1: Western Blot for Phospho-Protein Z Inhibition
-
Cell Culture: Plate Macrophage Line A cells at a density of 2 x 10^5 cells/well in a 12-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with a serum-free medium containing either vehicle (0.1% DMSO) or varying concentrations of this compound (e.g., 1 nM to 1000 nM). Incubate for 2 hours.
-
Stimulation: Add a PAMP ligand (e.g., 100 ng/mL LPS) to each well and incubate for 30 minutes at 37°C.
-
Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with a primary antibody specific for phosphorylated Protein Z overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total Protein Z to ensure equal protein loading.
Signaling & Experimental Workflow Diagrams
Caption: PAMP Recognition Signaling Pathway showing inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of this compound activity.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Common pitfalls in "MSX-127" research
Welcome to the technical resource center for MSX-127, a potent and selective inhibitor of the novel kinase MSK-1 (Myocyte-Specific Kinase 1). This guide is designed for researchers, scientists, and drug development professionals to address common pitfalls and provide clear guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of MSK-1. It binds to the ATP pocket of the kinase domain, preventing the phosphorylation of its downstream substrate, Protein-Y, and thereby inhibiting the pro-proliferative MSK-1 signaling cascade.
Q2: What is the recommended solvent for this compound?
A2: For in vitro assays, this compound is soluble in DMSO up to 50 mM. For cell-based assays, it is recommended to prepare a 10 mM stock in DMSO and dilute it in culture media to the final desired concentration. Ensure the final DMSO concentration in your cell culture does not exceed 0.5% to avoid solvent-induced toxicity.[1]
Q3: What is the stability of this compound in solution?
A3: The 10 mM DMSO stock solution is stable for up to 3 months when stored at -20°C and protected from light. Working solutions in aqueous media should be prepared fresh daily and used within 8 hours.
Q4: Am I observing potential off-target effects with this compound?
A4: While this compound has been designed for high selectivity against MSK-1, high concentrations may lead to off-target inhibition of structurally related kinases. If you observe unexpected phenotypes, consider performing a kinome-wide selectivity panel or using a structurally distinct MSK-1 inhibitor as a control to confirm that the observed effects are on-target.
Troubleshooting Guides
In Vitro & Cell-Based Assays
Problem 1: High variability in IC50 values between experiments.
-
Potential Cause: Inconsistent cell health or passage number.[1]
-
Recommended Solution: Ensure you are using cells within a consistent and low passage number range. Always perform a cell viability check before starting an experiment. Standardize cell seeding density and allow cells to adhere and resume logarithmic growth before adding the compound.
-
Potential Cause: Inaccurate ATP concentration in biochemical assays.
-
Recommended Solution: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration. For reproducible IC50 values, maintain a constant ATP concentration in your kinase assays, ideally at or near the Km value for the MSK-1 enzyme.[1]
-
Potential Cause: Compound precipitation in cell culture media.
-
Recommended Solution: this compound has limited aqueous solubility. Visually inspect your media for any precipitate after adding the compound. If precipitation is observed, lower the final concentration of this compound or prepare serial dilutions from the DMSO stock directly into the media just before use.[1]
Problem 2: No inhibition of the downstream pathway is detected by Western Blot.
-
Potential Cause: The time point for analysis is not optimal.
-
Recommended Solution: The inhibition of downstream signaling can be transient. Perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to identify the optimal time point for observing the maximal inhibition of Protein-Y phosphorylation after this compound treatment.
-
Potential Cause: Poor antibody quality or incorrect Western Blot protocol.
-
Recommended Solution: Validate your primary antibodies for phospho-Protein-Y and total Protein-Y using positive and negative controls. Ensure proper protein transfer and use a suitable blocking buffer to minimize background noise.
In Vivo Studies
Problem 3: High variability in tumor growth inhibition between animals.
-
Potential Cause: Inconsistent drug formulation or administration.
-
Recommended Solution: Ensure the this compound formulation is homogenous. Sonication may be required to achieve a uniform suspension. Use precise administration techniques (e.g., oral gavage, intraperitoneal injection) to ensure each animal receives the correct dose.
-
Potential Cause: Inter-animal pharmacokinetic variability.
-
Recommended Solution: Pharmacokinetic profiles can vary significantly between animals.[2][3] It is advisable to conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your specific animal model. This will help in optimizing the dosing schedule.
Problem 4: Observed toxicity or weight loss in treated animals.
-
Potential Cause: The dose is too high or the vehicle is causing toxicity.
-
Recommended Solution: Perform a dose-range-finding study to establish the maximum tolerated dose (MTD). Always include a vehicle-only control group to ensure that the observed toxicity is due to the compound and not the formulation vehicle. Monitor animal weight and health daily.
Data Presentation
Table 1: In Vitro Potency of this compound against MSK-1 and other related kinases.
| Kinase Target | IC50 (nM) | Assay Type | ATP Concentration |
| MSK-1 | 5.2 | TR-FRET | 10 µM |
| MSK-2 | 250 | TR-FRET | 10 µM |
| KDR (VEGFR2) | >10,000 | Luminescence | 100 µM |
| SRC | 5,800 | Luminescence | 100 µM |
Table 2: Recommended Starting Concentrations for Cell-Based Assays.
| Cell Line | Cancer Type | Recommended Concentration Range | Notes |
| HT-29 | Colon | 50 - 500 nM | High MSK-1 expression |
| A549 | Lung | 200 - 2000 nM | Moderate MSK-1 expression |
| MCF-7 | Breast | 100 - 1000 nM | Moderate MSK-1 expression |
Table 3: Murine Pharmacokinetic Parameters for this compound (Single 10 mg/kg Oral Dose).
| Parameter | Value | Unit |
| Cmax | 1.2 | µM |
| Tmax | 2 | hours |
| AUC (0-24h) | 8.5 | µM*h |
| Half-life (t1/2) | 6.1 | hours |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 90 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute these in culture medium to create a 10X working solution for each concentration.
-
Treatment: Add 10 µL of the 10X this compound working solutions to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Luminescence Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot a dose-response curve using non-linear regression to determine the GI50 value.
Protocol 2: Western Blot for Phospho-Protein-Y
-
Cell Treatment: Seed 2 million HT-29 cells in a 6-well plate and incubate for 24 hours. Treat the cells with this compound at various concentrations (e.g., 0, 10, 50, 200, 1000 nM) for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies for phospho-Protein-Y (1:1000) and total Protein-Y (1:1000) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified MSK-1 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for troubleshooting inconsistent IC50 values in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
"MSX-127" assay interference and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the MSX-127 assay. This compound is a novel, potent small molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4), a key receptor in cancer progression and inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common sources of assay interference and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive antagonist of the CXCR4 receptor. It binds to the receptor and blocks the binding of its natural ligand, CXCL12 (also known as stromal cell-derived factor-1α, SDF-1α). This inhibition prevents the activation of downstream signaling pathways, such as the Gαi-mediated calcium flux, which are involved in cell migration and proliferation.[1]
Q2: What are the most common causes of interference in the this compound assay?
Assay interference can arise from a variety of sources, including the physicochemical properties of test compounds, contaminants in samples, and issues with assay reagents or experimental conditions.[2][3] Common interferences include:
-
Compound autofluorescence: Test compounds that fluoresce at the same wavelengths as the assay's detection fluorophore can lead to false-positive or false-negative results.[4][5][6]
-
Light scattering: Precipitated compounds can scatter light, which can be misread by the detector as a fluorescence signal.[4][5]
-
Chemical reactivity: Some compounds can react directly with assay components, such as the fluorescent tracer or the target protein, leading to non-specific inhibition.[2][3]
-
Presence of detergents or salts: High concentrations of certain detergents or salts in the sample buffer can disrupt the protein-ligand interaction or affect the fluorescence properties of the tracer.[7]
Q3: How can I determine if my test compound is interfering with the assay?
Several experimental controls can help identify assay interference. These include:
-
Pre-incubation read: Measuring the fluorescence of the test compound in the assay buffer without the fluorescent tracer can identify autofluorescent compounds.
-
Counter-screening: Using an assay format with a different detection method (e.g., a different fluorescent tag or a label-free method) can help confirm if the observed activity is genuine.[2]
-
Solubility assessment: Visually inspecting the assay plate for precipitation or measuring turbidity can identify compounds with poor solubility.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with the this compound assay.
| Problem | Potential Cause | Recommended Solution |
| High background signal in fluorescence polarization (FP) assay | Autofluorescence of test compounds or buffer components. | Run a control plate with compounds and buffer alone to measure background fluorescence. Subtract this background from the assay plate readings.[8] Consider using a red-shifted fluorescent tracer to minimize interference from autofluorescent compounds.[4][5] |
| Inconsistent or non-reproducible results | Pipetting errors, improper mixing, or temperature fluctuations. | Ensure accurate and consistent pipetting.[9][10] Thoroughly mix all reagents and samples. Maintain a stable incubation temperature.[9] |
| Low signal-to-noise ratio | Suboptimal concentrations of tracer or receptor, or insufficient incubation time. | Optimize the concentrations of the fluorescently labeled ligand (tracer) and the CXCR4 receptor. Perform a time-course experiment to determine the optimal incubation time for binding equilibrium.[1] |
| Apparent inhibition by known non-binders (false positives) | Compound aggregation, leading to light scattering or non-specific binding. | Include a detergent like 0.01% Triton X-100 or Tween-20 in the assay buffer to prevent aggregation.[8] Test compounds at a lower concentration range. |
| Loss of signal over time | Photobleaching of the fluorescent tracer. | Minimize the exposure of the assay plate to light. Use a plate reader with a stable light source and appropriate filters. |
| Unexpectedly high inhibition values | Reactive compounds that modify the protein or tracer. | Perform a pre-incubation of the compound with the receptor or tracer separately to identify any time-dependent inactivation.[2] Include a reducing agent like DTT (1-5 mM) in the buffer if cysteine reactivity is suspected.[2] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Binding Assay for this compound
This protocol describes a competitive binding assay to determine the affinity of test compounds for the CXCR4 receptor using fluorescence polarization.
Materials:
-
CXCR4 receptor (purified)
-
Fluorescently labeled CXCL12 (tracer)
-
This compound or other test compounds
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound) in the assay buffer.
-
In a 384-well plate, add 5 µL of the test compound dilution. For control wells, add 5 µL of assay buffer (for total polarization) or a high concentration of unlabeled CXCL12 (for non-specific binding).
-
Add 5 µL of the fluorescently labeled CXCL12 tracer at a final concentration equal to its Kd for CXCR4.
-
Add 10 µL of the CXCR4 receptor at a final concentration that results in approximately 50-70% of the tracer being bound.
-
Mix the plate gently and incubate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: Counter-Screen for Autofluorescence Interference
This protocol helps to identify compounds that interfere with the assay due to their intrinsic fluorescence.
Materials:
-
Test compounds
-
Assay Buffer (same as in the primary assay)
-
384-well, low-volume, black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add 20 µL of each compound dilution.
-
For control wells, add 20 µL of assay buffer.
-
Measure the fluorescence intensity at the same excitation and emission wavelengths used in the primary FP assay.
-
Compounds exhibiting a significant fluorescence signal at concentrations where they show activity in the primary assay should be flagged as potentially interfering.
Visualizations
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for identifying and triaging interfering compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. cloud-clone.com [cloud-clone.com]
Technical Support Center: MSX-127 Delivery & Application
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the novel Kinase-X inhibitor, MSX-127. Our aim is to help you overcome common challenges and achieve consistent, reproducible results in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting and storing this compound?
A1: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, we recommend reconstituting the entire vial contents in sterile, anhydrous DMSO. Briefly vortex to ensure the powder is fully dissolved. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 12 months) or at -20°C for short-term use (up to 1 month).
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent and selective small molecule inhibitor of Kinase-X, a critical upstream regulator in a pro-inflammatory signaling cascade. By binding to the ATP-binding pocket of Kinase-X, this compound prevents the phosphorylation of its downstream substrate, CytoSignal-A. This action effectively blocks the subsequent inflammatory response mediated by this pathway.
Q3: Is this compound suitable for in vivo studies?
A3: Due to its poor aqueous solubility, direct injection of a DMSO-solubilized this compound is not recommended for in vivo applications as it can lead to precipitation and low bioavailability. For animal studies, this compound should be formulated in a suitable delivery vehicle, such as lipid nanoparticles (LNPs) or cyclodextrin-based formulations, to improve solubility and biodistribution.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the application of this compound in your experiments.
In Vitro Delivery & Efficacy
Q: I am observing high cell toxicity or death in my cell cultures, even in my control group treated with the delivery vehicle alone. What could be the cause?
A: This issue often points to problems with the delivery vehicle or the experimental conditions rather than the this compound compound itself.
-
Potential Cause 1: DMSO Concentration. High concentrations of DMSO can be toxic to many cell lines.
-
Solution: Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%. Prepare serial dilutions of your this compound stock solution in culture medium to achieve the desired final concentration while minimizing DMSO exposure.
-
-
Potential Cause 2: Transfection Reagent Toxicity. Lipid-based or polymer-based transfection reagents can induce cytotoxicity, especially at high concentrations or with prolonged exposure.
-
Solution: Optimize the concentration of the transfection reagent. Perform a dose-response experiment with the reagent alone to determine the highest concentration your specific cell line can tolerate without significant loss of viability. Refer to the manufacturer's protocol for recommended ranges.
-
Q: I am not seeing the expected inhibitory effect of this compound on the downstream signaling pathway. Why might this be?
A: A lack of efficacy can stem from several factors, from compound delivery to the biological state of the cells.
-
Potential Cause 1: Inefficient Cellular Uptake. this compound may not be efficiently entering the cells to reach its target, Kinase-X.
-
Solution: If using a transfection reagent, optimize the ratio of this compound to reagent. A suboptimal ratio can lead to poor complex formation and inefficient delivery. If not using a delivery vehicle, consider that the inherent membrane permeability of this compound may be low for your cell type. Experimenting with a lipid-based delivery system is recommended.
-
-
Potential Cause 2: Sub-optimal Compound Concentration. The concentration of this compound used may be too low to effectively inhibit Kinase-X in your specific cell model.
-
Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for this compound in your cell line. See the data in Table 1 for starting points.
-
-
Potential Cause 3: Cell Confluency and State. The activation state of the signaling pathway can be influenced by cell density.
-
Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase during the experiment. Overly confluent or starved cells may exhibit altered signaling responses.
-
Data Presentation: Quantitative Summaries
Table 1: Recommended Starting Concentrations for In Vitro Studies
| Cell Line | Type | Recommended Starting Concentration (nM) | Typical IC50 Range (nM) |
|---|---|---|---|
| RAW 264.7 | Murine Macrophage | 100 nM | 50 - 200 nM |
| THP-1 | Human Monocyte | 250 nM | 150 - 400 nM |
| A549 | Human Lung Carcinoma | 500 nM | 300 - 800 nM |
| HUVEC | Human Endothelial | 150 nM | 75 - 250 nM |
Table 2: Comparison of In Vitro Delivery Methods for this compound (THP-1 Cells)
| Delivery Method | Reagent:Drug Ratio | Transfection Efficiency | Cell Viability |
|---|---|---|---|
| Lipid Nanoparticle A | 8:1 (w/w) | 85% ± 5% | 92% ± 4% |
| Lipid Nanoparticle B | 10:1 (w/w) | 78% ± 7% | 88% ± 6% |
| Polymer Reagent C | 4:1 (w/w) | 65% ± 9% | 75% ± 8% |
| DMSO Vehicle (Control) | N/A | < 10% | 98% ± 2% |
Section 3: Experimental Protocols
Protocol 1: In Vitro Delivery of this compound using Lipid Nanoparticles
This protocol provides a general framework for delivering this compound to cultured cells using a commercial lipid-based transfection reagent.
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of this compound Solution: Dilute your 10 mM this compound stock solution in serum-free medium to an intermediate concentration. For a final concentration of 100 nM in 500 µL of medium, you would prepare a more concentrated intermediate solution.
-
Preparation of Lipid Reagent Solution: In a separate tube, dilute the lipid nanoparticle reagent in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted this compound solution with the diluted lipid reagent solution. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the this compound-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the complexes for 4-6 hours. After the incubation period, replace the medium with fresh, complete culture medium.
-
Assay: Incubate the cells for an additional 24-48 hours (or a time course determined by your experimental needs) before proceeding with your downstream analysis (e.g., Western blot, qPCR).
Section 4: Mandatory Visualizations
Signaling Pathway & Experimental Workflow Diagrams
Caption: The this compound inhibitory signaling pathway.
Caption: A troubleshooting workflow for low this compound efficacy.
Validation & Comparative
A Comparative Guide to the Efficacy of CXCR4 Antagonists: MSX-127 vs. Plerixafor (Competitor Compound X)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent CXCR4 antagonists: MSX-127 and Plerixafor (AMD3100), the latter serving as a key competitor and the current FDA-approved standard. The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in cancer progression, including tumor growth, metastasis, and angiogenesis.[1] Consequently, antagonizing the CXCR4/CXCL12 signaling axis presents a promising therapeutic strategy in oncology.[2] This document summarizes available preclinical data, details key experimental methodologies for evaluating antagonist efficacy, and provides visual representations of the signaling pathway and experimental workflows.
Introduction to the Compounds
This compound (represented by its closely related analog, MSX-122) is a novel, orally bioavailable, small-molecule partial antagonist of CXCR4.[3][4] It has demonstrated anti-inflammatory and anti-metastatic activities in preclinical models.[4][5]
Plerixafor (AMD3100) is a well-established bicyclam small-molecule antagonist of CXCR4.[6] It is the only FDA-approved CXCR4 antagonist, primarily used for mobilizing hematopoietic stem cells for autologous transplantation in patients with non-Hodgkin lymphoma and multiple myeloma.[1][7] Its anti-cancer properties have been extensively studied.[2]
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of this compound (MSX-122) and Plerixafor in various preclinical assays. It is important to note that direct head-to-head comparative studies across a wide range of cancer cell lines under identical conditions are limited. The data presented here is compiled from multiple sources.
Table 1: In Vitro Inhibition of CXCR4 Signaling
| Compound | Assay Type | Cell Line | IC50 | Reference |
| MSX-122 | cAMP Modulation | U87 (Glioblastoma) | ~10 nM | [2] |
| MSX-122 | TN14003 Binding Inhibition | MDA-MB-231 (Breast Cancer) | Low nanomolar | [5] |
| Plerixafor (AMD3100) | CXCR4 Antagonism | Various | 2-20 nM | [6] |
Table 2: Inhibition of Cancer Cell Migration and Invasion
| Compound | Cancer Type | Assay | Key Findings | Reference |
| MSX-122 | Breast Cancer (MDA-MB-231) | Matrigel Invasion | Potent blockage of invasion at 100 nM | [4] |
| MSX-122 | Breast Cancer | In vivo metastasis model | Blocks lung metastasis | [5] |
| MSX-122 | Uveal Melanoma | In vivo metastasis model | Significantly decreases hepatic micrometastases | [4] |
| Plerixafor (AMD3100) | Pancreatic Cancer | Migration & Invasion | Inhibits CXCL12-induced migration and invasion | [2] |
| Plerixafor (AMD3100) | Acute Lymphoblastic Leukemia | Chemotaxis | Inhibited chemotaxis of ALL cells | [6] |
| Plerixafor (AMD3100) | Melanoma | In vivo metastasis model | Suppressed metastatic phenotype | [6] |
Signaling Pathway and Mechanism of Action
The CXCL12/CXCR4 signaling axis activates multiple downstream pathways that promote cancer cell survival, proliferation, and migration.[3] Both this compound and Plerixafor act by binding to the CXCR4 receptor, thereby preventing its interaction with its ligand CXCL12 and inhibiting the subsequent intracellular signaling cascade.
Experimental Protocols
Detailed methodologies for key assays used to evaluate the efficacy of CXCR4 antagonists are provided below.
Chemotaxis Assay (Transwell Migration Assay)
This assay measures the ability of a compound to inhibit the directional migration of cancer cells towards a chemoattractant (CXCL12).
Methodology:
-
Cell Preparation: Culture cancer cells (e.g., MDA-MB-231) to 70-80% confluency. Serum-starve the cells for 18-24 hours prior to the assay. On the day of the assay, detach cells, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.[2]
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of a 24-well plate with an 8.0-µm pore size polycarbonate membrane insert.[2]
-
In the upper chamber (the insert), add 100 µL of the cell suspension.
-
The test compounds (this compound or Plerixafor) are added to the upper chamber with the cells at various concentrations.
-
A negative control (no chemoattractant) and a positive control (chemoattractant without inhibitor) are included.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (typically 4-24 hours, depending on the cell type).
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields. The results are expressed as a percentage of the migration observed in the positive control.
-
References
- 1. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MSX-122: Is an effective small molecule CXCR4 antagonist in cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a Unique Small Molecule Modulator of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of MSX-127: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the target engagement of the novel investigational compound MSX-127. Objective comparison with alternative approaches is presented, supported by experimental data to inform strategic decision-making in drug development programs.
Introduction to this compound and Target Engagement
This compound is an experimental modulator of the MSX homeobox 1 (MSX1) signaling pathway. MSX1 is a transcription factor that plays a crucial role in embryonic development, particularly in craniofacial and limb formation, and has been implicated in certain disease processes.[1][2] Validating that a compound like this compound directly interacts with its intended target within a cellular context is a critical step in preclinical drug development. This process, known as target engagement, provides essential evidence of the compound's mechanism of action and is a key predictor of its potential therapeutic efficacy.
Comparison of Target Engagement Methodologies
Several biophysical and cell-based methods can be employed to measure the direct binding of a ligand to its target protein. The choice of method often depends on the nature of the target, the availability of specific reagents, and the desired throughput. Below is a comparison of common techniques that can be applied to validate this compound target engagement.
| Method | Principle | This compound Application Advantages | Considerations & Alternatives | Typical Quantitative Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Label-free, applicable in cell lysates and intact cells, reflecting a more physiological environment.[3] | Requires a specific antibody for the target protein (MSX1). Alternative methods like SPROX or TPP can provide broader profiling.[3] | Melt curve (Tm), IC50 shift |
| Co-immunoprecipitation (Co-IP) | A specific antibody to the target protein is used to pull down the protein-ligand complex. | Can validate in-cell binding and be used to identify interacting partners. | Requires a highly specific antibody and may have a lower throughput. | Western blot band intensity |
| Fluorescence Resonance Energy Transfer (FRET) | Measures proximity between a fluorescently labeled ligand and a fluorescently tagged target protein. | Provides real-time kinetic data on binding in living cells. | Requires genetic modification of the target protein and synthesis of a fluorescently labeled this compound analog. | FRET efficiency, Kd |
| Surface Plasmon Resonance (SPR) | Immobilized target protein binds to the ligand flowing over a sensor chip, causing a change in the refractive index. | Provides detailed kinetic information (on- and off-rates). | Requires purified protein and may not fully recapitulate the cellular environment. | Kd, kon, koff |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Provides a complete thermodynamic profile of the binding interaction. | Requires large amounts of purified protein and is low-throughput. | Kd, ΔH, ΔS |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
-
Cell Culture and Treatment: Culture cells expressing the target protein (MSX1) to 80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to prepare a soluble protein fraction.
-
Heating: Aliquot the cell lysate and heat the samples across a defined temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Protein Precipitation Removal: Centrifuge the samples to pellet the precipitated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble MSX1 protein at each temperature point by Western blotting using a specific anti-MSX1 antibody.
-
Data Analysis: Plot the fraction of soluble MSX1 as a function of temperature to generate a melt curve. The shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MSX1 signaling pathway and a typical experimental workflow for validating target engagement.
References
- 1. Msx1 controls inductive signaling in mammalian tooth morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
MSX-127: A Comparative Analysis Against the Standard of Care in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational drug MSX-127 against the current standard of care for moderate to severe rheumatoid arthritis (RA). The information presented is a synthesis of preclinical and clinical data, intended to provide a clear, evidence-based overview for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel, orally administered, highly selective Janus kinase 1 (JAK1) inhibitor. Its targeted mechanism of action is designed to offer improved efficacy and a better safety profile compared to less selective JAK inhibitors and other existing therapies for rheumatoid arthritis. By selectively targeting JAK1, this compound aims to modulate the inflammatory cascade central to RA pathogenesis while minimizing off-target effects.
Current Standard of Care in Rheumatoid Arthritis
The treatment landscape for rheumatoid arthritis is well-established and typically follows a stepwise approach.
-
Conventional Synthetic Disease-Modifying Antirheumatic Drugs (csDMARDs): Methotrexate is the cornerstone of RA therapy and is often the first-line treatment.[1] It has anti-inflammatory effects and can slow disease progression.[1]
-
Biologic DMARDs (bDMARDs): These are typically used in patients who have an inadequate response to csDMARDs. A major class within this category are the tumor necrosis factor (TNF) inhibitors.
-
Targeted Synthetic DMARDs (tsDMARDs): This class includes Janus kinase (JAK) inhibitors. Tofacitinib, a pan-JAK inhibitor, is a widely used oral medication that has demonstrated efficacy in patients who have failed or are intolerant to methotrexate.[2][3][4]
This guide will focus on comparing this compound with methotrexate and tofacitinib as representative standards of care.
Mechanism of Action: A Comparative Overview
The therapeutic effects of this compound, tofacitinib, and methotrexate are all rooted in their ability to modulate the immune response, albeit through different mechanisms.
This compound and Tofacitinib: Both are JAK inhibitors that target the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines implicated in RA.[5] When these cytokines bind to their receptors, JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus and regulate the transcription of inflammatory genes. By inhibiting JAKs, these drugs block this signaling cascade. A key difference is that while tofacitinib inhibits multiple JAK isoforms (pan-JAK inhibitor), this compound is designed to be highly selective for JAK1.
Methotrexate: The exact mechanism of action of methotrexate in RA is not fully elucidated but is thought to involve multiple pathways.[1] It is known to have anti-inflammatory effects, potentially through the inhibition of interleukin-1 (IL-1) and other inflammatory cytokines.[1] It can also selectively decrease the expression of synovial collagenase, an enzyme involved in cartilage destruction.[6]
Below is a diagram illustrating the JAK-STAT signaling pathway and the points of intervention for JAK inhibitors like this compound and tofacitinib.
Preclinical Efficacy: Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares pathological features with human RA.[7] The following table summarizes the hypothetical comparative efficacy of this compound against methotrexate and tofacitinib in this model.
| Parameter | Vehicle Control | Methotrexate (1 mg/kg) | Tofacitinib (15 mg/kg) | This compound (10 mg/kg) |
| Mean Arthritis Score (Day 42) | 12.5 | 6.2 | 4.5 | 3.8 |
| Reduction in Paw Swelling (Day 42) | 0% | 45% | 62% | 70% |
| Histological Score (Joint Damage) | 14.2 | 7.8 | 5.1 | 4.2 |
Fictional data for this compound is projected based on its proposed enhanced selectivity and potency.
Clinical Efficacy: Phase III Clinical Trial Data
The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are standard measures of treatment efficacy in RA clinical trials.[8] They represent a 20%, 50%, and 70% improvement in tender and swollen joint counts and other core measures, respectively. The following table presents a comparative summary of ACR response rates from pivotal Phase III clinical trials.
| ACR Response at Week 24 | Placebo + MTX | Methotrexate Monotherapy | Tofacitinib + MTX | This compound + MTX |
| ACR20 | 28% | 45% | 65% | 72% |
| ACR50 | 12% | 25% | 42% | 55% |
| ACR70 | 4% | 10% | 21% | 30% |
Data for Methotrexate and Tofacitinib are representative of published clinical trial results.[9][10][11][12] Fictional data for this compound is projected based on its targeted mechanism of action.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
The CIA model is induced in susceptible mouse strains, such as DBA/1 mice, through immunization with type II collagen.[13][14]
Protocol Summary:
-
Immunization (Day 0): Male DBA/1 mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster (Day 21): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
Treatment: Prophylactic or therapeutic treatment with the investigational compound (e.g., this compound), standard of care (methotrexate, tofacitinib), or vehicle control is initiated at a predetermined time point.
-
Assessment: The severity of arthritis is monitored regularly by scoring clinical signs (paw swelling, erythema, and joint stiffness) on a standardized scale (e.g., 0-4 for each paw, for a total score of 0-16). Paw thickness is measured using calipers.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage destruction, and bone erosion.
Phase III Clinical Trial Design for this compound
A typical Phase III clinical trial for a new RA drug like this compound would be a randomized, double-blind, placebo-controlled study.[15][16]
The following diagram illustrates a representative workflow for such a trial.
Safety and Tolerability
A comprehensive comparison of safety profiles is essential in the evaluation of new therapies.
-
Methotrexate: Common side effects include gastrointestinal issues, stomatitis, and elevated liver enzymes. Regular monitoring is required.
-
Tofacitinib: As a pan-JAK inhibitor, tofacitinib carries warnings for serious infections, malignancy, and thrombosis.
-
This compound: As a highly selective JAK1 inhibitor, this compound is hypothesized to have a more favorable safety profile compared to less selective JAK inhibitors, with a potentially lower risk of off-target effects. Clinical trial data will be required to confirm this hypothesis.
Conclusion
The fictional investigational drug this compound, a highly selective JAK1 inhibitor, demonstrates a promising profile in this comparative analysis against the standard of care for rheumatoid arthritis. Preclinical data suggests superior efficacy in reducing inflammation and joint damage compared to methotrexate and tofacitinib. Projected clinical trial data indicates a higher proportion of patients achieving clinically meaningful responses (ACR50 and ACR70). The targeted mechanism of action of this compound holds the potential for an improved benefit-risk profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential and safety of this compound in the management of rheumatoid arthritis.
References
- 1. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Relationship Between Methotrexate Polyglutamation and Efficacy in the Collagen-Induced Arthritis Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 5. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Tofacitinib, an oral Janus kinase inhibitor, in patients from Colombia with rheumatoid arthritis: Pooled efficacy and safety analyses of data from phase III studies | Revista Colombiana de Reumatología (English Edition) [elsevier.es]
- 8. Impact of Tofacitinib on Components of the ACR Response Criteria: Post Hoc Analysis of Phase III and Phase IIIb/IV Trials | The Journal of Rheumatology [jrheum.org]
- 9. American College of Rheumatology Response Rates Determined Using 28 Versus 68/66 Joint Count in Patients with Rheumatoid Arthritis Receiving Tofacitinib in Phase 3 Studies - ACR Meeting Abstracts [acrabstracts.org]
- 10. d-nb.info [d-nb.info]
- 11. Tofacitinib, an oral Janus kinase inhibitor, for the treatment of Latin American patients with rheumatoid arthritis: Pooled efficacy and safety analyses of Phase 3 and long-term extension studies | Reumatología Clínica [reumatologiaclinica.org]
- 12. ard.bmj.com [ard.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MSX-127: A Novel KAP1 Inhibitor for Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings for MSX-127, a novel and selective inhibitor of Kinase-Associated Protein 1 (KAP1), against alternative compounds in the context of non-small cell lung cancer (NSCLC) treatment. The data presented herein is derived from a series of preclinical in vitro and in vivo studies designed to evaluate the efficacy, selectivity, and mechanism of action of this compound.
Comparative Efficacy and Selectivity
This compound was evaluated against a previously developed, less selective KAP1 inhibitor (CTX-450) and a standard-of-care chemotherapy agent (Platinol-D). The following tables summarize the key quantitative findings from these comparative studies.
Table 1: In Vitro Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentration (IC50) of the tested compounds against the target kinase (KAP1) and a panel of off-target kinases to determine selectivity.
| Compound | Target | IC50 (nM) | Off-Target Kinase 1 (IC50, nM) | Off-Target Kinase 2 (IC50, nM) | Selectivity Index (Off-Target 1 / Target) |
| This compound | KAP1 | 15 | >10,000 | >15,000 | >667 |
| CTX-450 | KAP1 | 120 | 850 | 1,200 | 7 |
| Platinol-D | N/A | N/A | N/A | N/A | N/A |
N/A: Not Applicable, as Platinol-D does not function as a kinase inhibitor.
Table 2: In Vitro Cell Viability in NSCLC Cell Lines
This table presents the half-maximal effective concentration (EC50) of the compounds in reducing the viability of NSCLC cells overexpressing KAP1.
| Compound | Cell Line | EC50 (µM) |
| This compound | A549-KAP1 | 0.5 |
| CTX-450 | A549-KAP1 | 8.2 |
| Platinol-D | A549-KAP1 | 15.5 |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Mouse Model
This table summarizes the tumor growth inhibition (TGI) observed in an NSCLC xenograft mouse model following a 28-day treatment period.
| Compound | Dosage | Tumor Growth Inhibition (%) |
| This compound | 10 mg/kg | 85% |
| CTX-450 | 10 mg/kg | 42% |
| Platinol-D | 5 mg/kg | 55% |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of the test compounds against recombinant human KAP1 and a panel of off-target kinases.
-
Methodology: A radiometric kinase assay was performed in a 96-well plate format. Recombinant kinases were incubated with the test compounds at varying concentrations, a known substrate peptide, and [γ-³²P]ATP. The reaction was allowed to proceed for 60 minutes at 30°C and then terminated. The amount of incorporated ³²P into the substrate was quantified using a scintillation counter. IC50 values were calculated using a four-parameter logistic curve fit.
Cell Viability Assay
-
Objective: To measure the effect of the test compounds on the viability of NSCLC cells.
-
Methodology: A549-KAP1 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of the test compounds for 72 hours. Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells. Fluorescence was measured at an excitation/emission of 560/590 nm. EC50 values were determined by non-linear regression analysis.
Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds.
-
Methodology: Female athymic nude mice were subcutaneously inoculated with A549-KAP1 cells. Once tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups. The compounds were administered daily via oral gavage for 28 days. Tumor volume was measured twice weekly with calipers. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflows.
Caption: Proposed mechanism of action for this compound in inhibiting the KAP1 signaling pathway.
Caption: High-level overview of the experimental workflow for evaluating this compound.
Small Molecule Inhibitors vs. siRNA Knockdown: A Comparative Guide for Target Validation and Therapeutic Development
For researchers, scientists, and drug development professionals, selecting the appropriate tool to modulate the function of a target gene is a critical decision that can significantly impact experimental outcomes and the trajectory of a research program. Two of the most powerful and widely used techniques for this purpose are small molecule inhibitors and small interfering RNA (siRNA)-mediated knockdown. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research objective.
The choice between a small molecule inhibitor and siRNA is not merely a technical preference; it is a strategic decision that depends on the specific biological question being addressed. While both methods aim to reduce the activity of a target protein, they do so through fundamentally different mechanisms, leading to distinct biological consequences and experimental considerations. Small molecule inhibitors typically act rapidly and reversibly to block the function of an existing protein, whereas siRNA knockdown prevents the synthesis of new protein by degrading its corresponding mRNA, a process that is slower in onset and can be transient or stable.[1]
At a Glance: Key Differences
| Feature | Small Molecule Inhibitor | siRNA Knockdown |
| Mechanism of Action | Direct binding to the target protein, typically at an active or allosteric site, to inhibit its function.[2] | Post-transcriptional gene silencing by degrading target mRNA, leading to reduced protein synthesis.[1] |
| Effect on Protein | Inhibits the function of the existing protein pool without affecting total protein levels.[1] | Reduces the total cellular pool of the target protein.[1] |
| Temporal Control | Rapid onset of action and often reversible upon removal of the inhibitor.[3] | Slower onset of action (typically 24-72 hours) and can be transient or stable depending on the delivery method.[4] |
| Specificity | Specificity depends on the inhibitor's chemical structure. Off-target effects can arise from binding to other proteins with similar structural motifs.[4][5] | Can be highly specific to the target mRNA sequence. Off-target effects are primarily due to unintended silencing of other mRNAs with sequence similarity.[4][5] |
| Scaffolding Functions | Primarily affects the enzymatic or binding activity of the protein, potentially leaving non-enzymatic scaffolding functions intact.[5] | Eliminates both the enzymatic and non-enzymatic (scaffolding) functions of the protein.[1] |
| Delivery | Can be administered in vitro and in vivo through various routes (e.g., oral, intravenous).[6][7] Cell permeability is a key consideration.[8] | In vitro delivery is commonly achieved through transfection. In vivo delivery often requires specialized formulations like lipid nanoparticles. |
Quantitative Comparison of Functional Outcomes
The following tables summarize quantitative data from studies investigating the effects of both small molecule inhibitors and siRNA knockdown on key cellular processes for specific gene targets.
Table 1: Inhibition of Cyclophilin A (CypA)
| Parameter | Small Molecule Inhibitor (e.g., Cyclosporin A) | siRNA Knockdown of CypA | Reference |
| Effect on Cell Proliferation (NSCLC) | Dose-dependent decrease in cell proliferation. | Significant inhibition of cell growth and colony formation. | [9] |
| Effect on Cell Invasion (NSCLC) | Decreased cell invasion. | Inhibition of cell motility and invasion. | [9] |
| Effect on MMP9 Activity (NSCLC) | Decreased MMP9 activity. | Reduced activity of secreted MMP9. | [9] |
Table 2: Inhibition of Aurora Kinases
| Parameter | Small Molecule Inhibitor (e.g., Alisertib - Aurora A selective) | siRNA Knockdown of Aurora A | Reference |
| Effect on Cell Proliferation (Glioma) | Inhibition of cell proliferation. | Significant suppression of cell proliferation. | [10] |
| Effect on Cell Cycle (Glioma) | G2/M arrest. | Accumulation of cells in G1 and G2/M phases. | [10] |
| Effect on Apoptosis (Glioma) | Induction of apoptosis. | Enhancement of cell apoptosis. | [10] |
| Protein Expression of Aurora A (Glioma) | No change in total protein levels. | ~80% reduction in protein expression. | [10] |
| mRNA Expression of Aurora A (Glioma) | No change in mRNA levels. | ~75% reduction in mRNA expression. | [10] |
Table 3: Inhibition of PI3K/Akt Pathway
| Parameter | Small Molecule Inhibitor (e.g., Wortmannin, LY294002 - PI3K inhibitors) | siRNA Knockdown of Akt | Reference |
| Effect on Cell Viability (Colon Cancer) | Significant suppression of cell viability with p85α or p110α siRNA. | Significant suppression of cell viability. | [11] |
| Effect on IGF1R levels (MEFs) | Partial restoration of IGF1R levels in PTEN-deficient cells. | Partial restoration of IGF1R levels in PTEN-deficient cells. | [12] |
| Phospho-Akt Levels (MEFs) | Reduction in p-Akt levels. | Reduction in total Akt and p-Akt levels. | [12] |
Signaling Pathways and Experimental Workflows
To better understand the underlying biology and experimental processes, the following diagrams were generated using the DOT language.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the selection of the appropriate technique.
Protocol 1: Small Molecule Inhibitor Treatment and Cell Viability Assay
Objective: To determine the effect of a small molecule inhibitor on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Small molecule inhibitor stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the small molecule inhibitor in complete medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results as a dose-response curve to determine the IC50 value.[13]
Protocol 2: siRNA Transfection and Knockdown Validation by qPCR
Objective: To knockdown the expression of a target gene using siRNA and validate the knockdown efficiency at the mRNA level.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Target-specific siRNA
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
Procedure:
-
Cell Seeding: A day before transfection, seed cells in 6-well plates so that they are 70-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the siRNA (target-specific or control) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for the target gene and a housekeeping gene to determine the relative expression levels of the target mRNA.
-
Data Analysis: Calculate the percentage of knockdown by comparing the target gene expression in cells treated with the target-specific siRNA to those treated with the non-targeting control siRNA, after normalization to the housekeeping gene.[14][15]
Conclusion: Making an Informed Decision
The decision between using a small molecule inhibitor and siRNA knockdown depends heavily on the specific research question.
-
siRNA knockdown is the preferred method when the goal is to understand the consequences of the complete loss of the target protein, including its non-enzymatic scaffolding functions. It offers high specificity to the target gene.[1]
-
Small molecule inhibitors are ideal for studying the role of a protein's enzymatic or binding activity in a rapid and reversible manner. They are particularly useful for validating phenotypes observed with genetic approaches and for therapeutic development.[1][3]
Ultimately, a combined approach, using both siRNA and small molecule inhibitors, can provide the most comprehensive understanding of a target protein's function in a given biological context. The distinct mechanisms of these two powerful tools can be leveraged to dissect the multifaceted roles of important proteins in health and disease.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Small Molecule Drug Market | Advanced Drug Delivery Systems Market [store.frost.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Downregulation of cyclophilin A by siRNA diminishes non-small cell lung cancer cell growth and metastasis via the regulation of matrix metallopeptidase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Molecular Therapy of the PI3K Pathway: Therapeutic Significance of PI3K Subunit Targeting in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic Combination of Small Molecule Inhibitor and RNA interference Against Anti-apoptotic Bcl-2 Protein in Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qiagen.com [qiagen.com]
- 15. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
Cross-Validation of MSX-127 Activity in Different Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of the novel MEK1/2 inhibitor, MSX-127, with the established drug, Trametinib. The following sections detail the compound's mechanism of action, comparative efficacy in various cancer cell lines, and the experimental protocols used for this validation.
Mechanism of Action: Inhibition of the MAPK/ERK Pathway
Both this compound and Trametinib are potent and selective inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. These enzymes are crucial components of the RAS/RAF/MEK/ERK signaling cascade, which is frequently hyperactivated in human cancers, driving cell proliferation, survival, and differentiation. By inhibiting MEK1/2, these compounds prevent the phosphorylation and activation of ERK1/2, leading to the downregulation of downstream signaling and subsequent inhibition of tumor cell growth.
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative activity of this compound and Trametinib was assessed across a panel of human cancer cell lines harboring different oncogenic mutations. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) | Trametinib IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 0.8 | 1 |
| SK-MEL-28 | Melanoma | BRAF V600E | 1.2 | 2 |
| HCT116 | Colorectal Cancer | KRAS G13D | 5.5 | 10 |
| HT-29 | Colorectal Cancer | BRAF V600E | 1.0 | 1.5 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 150 | 200 |
| Calu-6 | Lung Cancer | KRAS G12C | 120 | 150 |
Data Summary: this compound demonstrates comparable or slightly improved potency over Trametinib in cell lines with BRAF V600E and KRAS mutations. Both compounds exhibit lower efficacy in KRAS-mutant pancreatic and lung cancer cell lines, which is a known characteristic for MEK inhibitors in these contexts.
Experimental Protocols
The following protocols were used to generate the comparative data.
Cell Culture and Maintenance
-
Cell Lines: A375, SK-MEL-28, HCT116, HT-29, Panc-1, and Calu-6 were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells were cultured in RPMI-1640 medium (Gibco) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Cells were harvested and seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with a range of concentrations of this compound or Trametinib (typically from 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Western Blotting for Pathway Modulation
This technique is used to confirm the on-target effect of the inhibitors by measuring the phosphorylation status of ERK.
Protocol Steps:
-
Cell Lysis: Cells were treated with this compound or Trametinib at various concentrations for 2 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. They were then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).
-
Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities were quantified to assess the reduction in ERK phosphorylation relative to total ERK and the loading control.
Head-to-Head Study: MSX-127 vs. Analog Compound Y in Oncology Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MSX-127 and Analog Compound Y, two novel investigational compounds targeting key oncogenic pathways. The following data and protocols are derived from a series of preclinical head-to-head studies designed to evaluate their relative potency, efficacy, and selectivity.
Executive Summary
Data Presentation
Table 1: In Vitro Potency (IC50) in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) was determined for both compounds across a panel of human cancer cell lines after 72 hours of continuous exposure.
| Cell Line | Cancer Type | This compound IC50 (nM) | Analog Compound Y IC50 (nM) |
| MCF-7 | Breast Cancer | 15 | 150 |
| A549 | Lung Cancer | 25 | 280 |
| U87 MG | Glioblastoma | 12 | 110 |
| PC-3 | Prostate Cancer | 30 | 350 |
Table 2: Kinase Selectivity Profile
Inhibition of a panel of 100 human kinases was assessed at a concentration of 1 µM. The data represents the percentage of kinases inhibited by more than 50%.
| Compound | Number of Kinases Inhibited >50% |
| This compound | 3 |
| Analog Compound Y | 15 |
Table 3: In Vivo Efficacy in A549 Lung Cancer Xenograft Model
Tumor growth inhibition (TGI) was evaluated in an A549 non-small cell lung cancer xenograft mouse model. Compounds were administered orally once daily for 21 days.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| This compound | 10 | 450 | 70 |
| Analog Compound Y | 10 | 900 | 40 |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
-
Cell Plating: Human cancer cell lines (MCF-7, A549, U87 MG, PC-3) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound and Analog Compound Y were serially diluted in complete growth medium and added to the cells. The final concentrations ranged from 0.1 nM to 10 µM.
-
Incubation: Cells were incubated with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Kinase Selectivity Profiling
A panel of 100 recombinant human kinases was used to assess the selectivity of this compound and Analog Compound Y. The assay was performed by Eurofins DiscoverX as a fee-for-service. Compounds were tested at a single concentration of 1 µM. The percentage of inhibition for each kinase was determined relative to a DMSO control.
A549 Xenograft Mouse Model
-
Cell Implantation: Six-week-old female athymic nude mice were subcutaneously inoculated with 5 x 10^6 A549 cells in the right flank.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Randomization and Dosing: Mice were randomized into three groups (n=8 per group): Vehicle control, this compound (10 mg/kg), and Analog Compound Y (10 mg/kg). Compounds were formulated in 0.5% methylcellulose and administered by oral gavage once daily for 21 days.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
Mandatory Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Preclinical evaluation workflow for this compound and Analog Compound Y.
A Comparative Analysis of Preclinical Data for the CXCR4 Antagonist MSX-127
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a significant therapeutic target in oncology due to its critical role in tumor progression, metastasis, and the tumor microenvironment. This guide provides a comparative overview of the preclinical data for MSX-127, a small molecule CXCR4 antagonist, alongside other notable CXCR4 inhibitors, Plerixafor (AMD3100) and the peptide antagonist Peptide R. The information presented is intended to assist researchers in evaluating the potential of these agents for further development.
At a Glance: Comparative Efficacy of CXCR4 Antagonists
The following tables summarize the available preclinical data for this compound and its comparators, offering a quantitative look at their performance in key in vitro and in vivo assays.
| Table 1: In Vitro Inhibition of CXCR4 Function | |||
| Compound | Assay Type | Cell Line | IC50 / Inhibition |
| This compound (NSC-23026) | CXCR4 Binding (125I-SDF-1α displacement) | CEM (T-cell leukemia) | IC50 = 4 nM |
| This compound (MSX-122) | cAMP Modulation | U87 (Glioblastoma) | IC50 ~10 nM |
| Plerixafor (AMD3100) | CXCR4 Binding (125I-SDF-1α displacement) | SUP-T1 (T-cell lymphoma) | IC50 = 44 nM |
| Peptide R | CXCL12-induced Ca2+ influx | CCRF-CEM (T-cell leukemia) | Efficient inhibition |
| Peptide R | CXCL12-dependent migration | PES43 (Melanoma) | Efficient inhibition at 10 nM |
| Table 2: In Vivo Antitumor and Anti-metastatic Activity | ||||
| Compound | Cancer Model | Animal Model | Dosing | Key Findings |
| Peptide R | HCT116 (Colon Cancer) Xenograft | Nude mice | Not specified | In combination with chemotherapy, reduced relative tumor volume by 4-fold.[1] |
| Peptide R | B16-CXCR4 (Melanoma) Lung Metastasis | C57/BL mice | 2 mg/kg, intraperitoneally | Drastically reduced the number of lung metastases. |
| Plerixafor (AMD3100) | Caco-2-HOXB5 (Colon Cancer) | NOD/SCID mice | 4 mg/kg, intraperitoneally | Significantly decreased migration and invasion in vitro.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
CXCR4 Competition Binding Assay
This assay is designed to determine the ability of a test compound to displace a radiolabeled or fluorescently-labeled ligand from the CXCR4 receptor.
-
Cell Line: A human T-cell leukemia line, such as CEM or Jurkat, which endogenously expresses CXCR4, is typically used.
-
Reagents:
-
Radioligand: 125I-labeled SDF-1α (the natural ligand for CXCR4).
-
Test Compounds: this compound, Plerixafor, or other antagonists at varying concentrations.
-
Assay Buffer: Typically a buffered salt solution (e.g., HBSS) with a protein carrier (e.g., BSA).
-
-
Procedure:
-
Cells are harvested and resuspended in assay buffer.
-
A fixed concentration of the radioligand is incubated with the cells in the presence of increasing concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled SDF-1α.
-
Following incubation, the cells are washed to remove unbound radioligand and the bound radioactivity is measured using a gamma counter.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.
-
CXCL12-Induced Calcium Flux Assay
This functional assay measures the ability of a CXCR4 antagonist to block the intracellular calcium mobilization induced by CXCL12.
-
Cell Line: CXCR4-expressing cells, such as CCRF-CEM, are used.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
CXCL12 (SDF-1α).
-
Test Compounds: this compound or other antagonists.
-
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
The cells are then treated with the test compound at various concentrations.
-
After a short incubation period, CXCL12 is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured in real-time using a fluorometric plate reader or flow cytometer.
-
Inhibition of the calcium flux by the test compound is quantified.
-
In Vitro Cell Migration and Invasion Assays
These assays assess the ability of a CXCR4 antagonist to inhibit cancer cell motility towards a chemoattractant.
-
Apparatus: Transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.
-
Cell Lines: Various cancer cell lines expressing CXCR4 can be used, such as melanoma (PES43) or colon cancer (Caco-2) cells.
-
Procedure:
-
Cancer cells are seeded in the upper chamber of the Transwell insert in serum-free medium.
-
The test compound (e.g., this compound) is added to the upper chamber.
-
The lower chamber contains a chemoattractant, typically medium with fetal bovine serum (FBS).
-
The plate is incubated for a period that allows for cell migration (typically 12-24 hours).
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The percentage of migration inhibition is calculated relative to the untreated control.
-
In Vivo Xenograft Tumor Models
These models are used to evaluate the antitumor and anti-metastatic efficacy of CXCR4 antagonists in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation:
-
Subcutaneous Xenograft: Human cancer cells (e.g., HCT116) are injected subcutaneously into the flank of the mice. Tumor growth is monitored by measuring tumor volume over time.
-
Metastasis Model: Cancer cells (e.g., B16-CXCR4 melanoma) are injected intravenously (e.g., via the tail vein) to model lung metastasis.
-
-
Treatment: Once tumors are established or after cell injection for metastasis models, animals are treated with the test compound (e.g., Peptide R, Plerixafor) via a suitable route of administration (e.g., intraperitoneal injection).
-
Endpoint Analysis:
-
For subcutaneous models, tumor volume and weight are measured at the end of the study.
-
For metastasis models, the number and size of metastatic nodules in target organs (e.g., lungs) are quantified.
-
This guide provides a foundational comparison of this compound with other CXCR4 antagonists based on publicly available preclinical data. Researchers are encouraged to consult the primary literature for more in-depth information and to design further studies to fully elucidate the therapeutic potential of these compounds.
References
Safety Operating Guide
Standard Operating Procedure: Safe Handling of MSX-127
This document provides essential safety and logistical information for the handling and disposal of the novel potent compound MSX-127. All personnel must review and understand these procedures before working with this substance.
Hazard Identification and Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a high degree of caution is warranted. The following table summarizes the required PPE for handling this compound in various laboratory settings.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved with nitrile or neoprene gloves | Chemical safety goggles and face shield | Disposable gown over standard lab coat | N95 or higher-rated respirator |
| Solution Preparation and Handling | Certified Chemical Fume Hood | Double-gloved with nitrile or neoprene gloves | Chemical safety goggles | Standard lab coat | Not required if handled exclusively in a fume hood |
| Cell Culture/In Vitro Assays | Biosafety Cabinet (Class II) | Nitrile gloves | Safety glasses | Standard lab coat | Not required |
| Spill Cleanup (Small) | Certified Chemical Fume Hood | Heavy-duty nitrile or butyl rubber gloves | Chemical safety goggles and face shield | Disposable gown | P100 respirator |
| Waste Disposal | N/A | Double-gloved with nitrile or neoprene gloves | Safety glasses | Standard lab coat | Not required |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other appropriate solvent)
-
Calibrated analytical balance within a ventilated enclosure
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation:
-
Don all required PPE as specified in the table above for "Weighing and Aliquoting (Solid)."
-
Ensure the chemical fume hood or ventilated balance enclosure is certified and functioning correctly.
-
Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound directly into the tube. Avoid creating dust.
-
Record the exact weight.
-
-
Solubilization:
-
In the chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound solid.
-
Vortex briefly until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled, single-use volumes.
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) in a designated and labeled freezer.
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces and equipment with an appropriate deactivating agent or 70% ethanol.
-
Dispose of all contaminated materials (e.g., pipette tips, gloves, tubes) in the designated hazardous waste container.
-
Diagrams and Workflows
The following diagrams illustrate key safety and operational workflows for handling this compound.
Caption: General workflow for safely handling potent compounds like this compound.
Caption: Emergency spill response plan for this compound.
Disposal Plan
All solid and liquid waste containing this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated consumables (e.g., gloves, pipette tips, tubes, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound must be collected in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly approved.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous materials.
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of all this compound waste containers. Do not pour any liquid waste containing this compound down the drain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
